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  • Product: 3-Chloro-5-iodo-isoquinoline
  • CAS: 1695831-18-5

Core Science & Biosynthesis

Foundational

3-Chloro-5-iodo-isoquinoline chemical properties and molecular structure

Engineering Molecular Complexity: A Technical Guide to 3-Chloro-5-iodoisoquinoline in Orthogonal Synthesis As drug discovery programs increasingly rely on highly functionalized heterocycles to explore novel chemical spac...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Molecular Complexity: A Technical Guide to 3-Chloro-5-iodoisoquinoline in Orthogonal Synthesis

As drug discovery programs increasingly rely on highly functionalized heterocycles to explore novel chemical space, the demand for precision building blocks has surged. Among these, 3-Chloro-5-iodoisoquinoline (CAS: 1695831-18-5) stands out as a premier bifunctional scaffold. By featuring two distinct halogens at electronically decoupled positions, this molecule enables orthogonal cross-coupling strategies, allowing chemists to sequentially install diverse pharmacophores with absolute regiocontrol.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven, self-validating protocols for leveraging 3-chloro-5-iodoisoquinoline in advanced synthetic workflows.

Physicochemical Profiling & Structural Data

Before deploying any bifunctional scaffold in high-throughput synthesis, establishing a rigorous baseline of its physical and electronic properties is mandatory. The isoquinoline core provides a rigid, planar aromatic system, while the differential electronegativities and atomic radii of the chlorine and iodine substituents dictate its reactivity profile.

Table 1: Quantitative Chemical Properties of 3-Chloro-5-iodoisoquinoline

PropertyValueScientific Implication
CAS Number 1695831-18-5Unique identifier for procurement and IP tracking [1].
Molecular Formula C9H5ClINIndicates a high degree of halogenation, requiring careful mass spectrometry interpretation.
Molecular Weight 289.50 g/mol Optimal low-MW starting point for fragment-based drug design (FBDD).
InChIKey JKDPVNLRCXDMSC-UHFFFAOYSA-NStandardized structural representation for cheminformatics [2].
Predicted Boiling Point 372.6 ± 22.0 °CHigh thermal stability; suitable for high-temperature cross-coupling.
Predicted Density 1.919 ± 0.06 g/cm³Dense solid; requires thorough dissolution in organic solvents (e.g., Dioxane, Toluene).
Bond Dissociation Energy (C-I) ~65 kcal/molHighly labile; primary site for initial oxidative addition.
Bond Dissociation Energy (C-Cl) ~81 kcal/molHighly stable; requires specialized electron-rich ligands for activation.

Mechanistic Causality: The Logic of Orthogonal Functionalization

The true value of 3-chloro-5-iodoisoquinoline lies in its programmable reactivity. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a kinetic puzzle.

The chemoselectivity of this scaffold is governed by the vast difference in Bond Dissociation Energies (BDE) between the C5-Iodo and C3-Chloro bonds. In palladium-catalyzed cross-coupling, the rate-determining step for halogenated arenes is typically the oxidative addition of the Pd(0) species into the Carbon-Halogen bond.

Because the C5-I bond is significantly weaker (~65 kcal/mol) than the C3-Cl bond (~81 kcal/mol), we can utilize a "mild" catalyst system to exclusively functionalize the C5 position. The C3-Chloro bond remains completely inert under these conditions. Once the C5 position is functionalized, we can deploy a highly electron-rich, sterically demanding ligand system to force the oxidative addition into the stubborn C3-Chloro bond.

OrthogonalCoupling SM 3-Chloro-5-iodoisoquinoline (CAS: 1695831-18-5) Step1 Pd(PPh3)4, K2CO3 Suzuki Coupling SM->Step1 Oxidative Addition at C5-I Int 3-Chloro-5-arylisoquinoline (Stable Intermediate) Step1->Int Step2 Pd2(dba)3, tBu3P Buchwald-Hartwig Int->Step2 Oxidative Addition at C3-Cl Prod 3-Amino-5-arylisoquinoline (Target Scaffold) Step2->Prod

Fig 1. Orthogonal cross-coupling workflow exploiting C5-I vs C3-Cl reactivity differentials.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify mechanistic success.

Protocol A: Regioselective C5-Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid exclusively at the C5-Iodo position while preserving the C3-Chloro handle.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 3-chloro-5-iodoisoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of Argon. Heat the reaction to 80 °C for 4 hours. Causality: Triphenylphosphine (PPh₃) is a relatively electron-poor ligand. It provides sufficient electron density for the Pd center to insert into the weak C-I bond, but it is entirely insufficient to break the C-Cl bond [3].

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. The mass spectrum must show the product mass [M+H]⁺ with a distinct 3:1 isotopic ratio (M / M+2). This isotopic signature is the definitive proof that the C3-chlorine atom is still intact. If the 3:1 ratio is absent, over-coupling has occurred.

Protocol B: Late-Stage C3-Buchwald-Hartwig Amination

Objective: Displace the inert C3-Chloro group with a secondary amine to yield the final API scaffold.

  • Reaction Assembly: To a dry vial, add the 3-chloro-5-arylisoquinoline intermediate (1.0 equiv), the target amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Generation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv) and Tri-tert-butylphosphine (tBu₃P) (0.08 equiv) in anhydrous Toluene for 10 minutes. Causality: The C3-Cl bond is highly unreactive. tBu₃P is highly electron-rich, pushing electron density into the Pd center to facilitate the difficult oxidative addition. Its extreme steric bulk then accelerates the final reductive elimination step to release the product [4].

  • Execution: Transfer the active catalyst solution to the main reaction vial. Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (Visual & LC-MS): The reaction should transition from the dark purple of Pd₂(dba)₃ to a reddish-brown hue (active monoligated Pd(0) species). LC-MS analysis must show the complete disappearance of the 3:1 chlorine isotope pattern, confirming successful displacement of the chloride.

Biological Context: Isoquinolines in Kinase Inhibition

Why do we synthesize these specific scaffolds? Isoquinoline derivatives are privileged structures in medicinal chemistry, particularly as ATP-competitive kinase inhibitors. The nitrogen atom of the isoquinoline core frequently acts as a critical hydrogen-bond acceptor for the hinge region of kinases.

A primary application of functionalized isoquinolines is the inhibition of ROCK (Rho-associated protein kinase) . By utilizing the orthogonal synthesis described above, researchers can fine-tune the C5 and C3 vectors to optimize binding within the ROCK active site, thereby modulating the actin cytoskeleton dynamics involved in cardiovascular diseases and metastasis.

ROCKPathway GPCR GPCR Signal RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK1/2 Kinase RhoA->ROCK Binding MLC Myosin Light Chain ROCK->MLC Phosphorylation Iso Isoquinoline Inhibitor (e.g., Fasudil analogs) Iso->ROCK ATP-competitive Inhibition Actin Actin Contraction MLC->Actin Cytoskeleton Dynamics

Fig 2. ROCK signaling pathway illustrating the inhibitory intervention of isoquinoline derivatives.

References

  • ResearchGate. "Palladium-Catalyzed Suzuki-Miyaura Reactions: Exploiting Orthogonal Coupling Sites." ResearchGate Publications. Available at:[Link]

  • ACS Catalysis. "It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst." ACS Publications. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-5-iodo-isoquinoline

Executive Summary The precise structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. Isoquinoline scaffolds, in particular, are prevalent in a vast array of ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. Isoquinoline scaffolds, in particular, are prevalent in a vast array of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key substituted isoquinoline derivative: 3-Chloro-5-iodo-isoquinoline. Directed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple data report to offer a detailed, mechanism-driven interpretation of the spectral data. We will explore the theoretical underpinnings of substituent effects, including inductive, resonance, and the significant heavy-atom phenomena, to predict and assign the NMR spectra. This guide also includes a detailed, field-proven experimental protocol for data acquisition and a logical workflow for spectral interpretation, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen substituents on this scaffold is a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Chloro-5-iodo-isoquinoline (CAS 1695831-18-5) is a valuable building block in synthetic chemistry, offering distinct reactive sites for further functionalization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural characterization of such molecules. Understanding the nuances of how the chloro and iodo substituents perturb the electronic environment of the isoquinoline ring system is critical for accurate spectral interpretation and, ultimately, for the validation of synthetic products. This guide provides the foundational knowledge and practical steps to confidently analyze the ¹H and ¹³C NMR spectra of this important compound.

Theoretical Principles: Decoding Substituent Effects in NMR

The chemical shift of each proton and carbon in 3-chloro-5-iodo-isoquinoline is a direct consequence of the cumulative electronic effects of the nitrogen heteroatom and the two halogen substituents. To predict the spectrum, we must first understand the baseline NMR assignments of the parent isoquinoline and then layer on the predictable perturbations from the chloro and iodo groups.

The Parent Isoquinoline Scaffold: A Baseline for Analysis

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The electron-withdrawing nature of the nitrogen atom significantly deshields the protons and carbons in the heterocyclic ring, particularly at the adjacent C1 and C3 positions.[1] The protons of the benzenoid ring typically resonate in a more shielded region compared to those on the pyridine ring. Baseline chemical shifts for isoquinoline in CDCl₃ are a crucial starting point for our analysis.[2][3]

The Chloro Substituent at C-3: Inductive vs. Resonance Effects

The chlorine atom at the C-3 position exerts two primary electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is strongest at the directly attached carbon (C-3) and diminishes with distance, deshielding nearby nuclei.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the ring. This effect donates electron density, primarily to the ortho (C-4) and para (C-1) positions, causing a shielding effect.

For halogens, the inductive effect typically dominates, leading to a net deshielding of the ring system. The C-3 carbon will experience a significant downfield shift, while the adjacent H-4 proton will also be deshielded.

The Iodo Substituent at C-5: The Dominant "Heavy-Atom Effect"

The iodine atom at the C-5 position introduces a powerful and often counter-intuitive phenomenon known as the "heavy-atom effect." While iodine is electronegative, its influence on the ¹³C NMR spectrum is dominated by spin-orbit coupling.[4] This relativistic effect induces significant shielding of the directly attached carbon atom (ipso-carbon).[5][6][7] Therefore, instead of the expected deshielding due to electronegativity, the C-5 carbon signal will be shifted substantially upfield (to a lower ppm value).[6] This effect is a hallmark of heavier halogens like bromine and iodine and is a key diagnostic tool in spectral assignment.[4] The effect on proton chemical shifts is less dramatic but generally involves some deshielding of adjacent protons due to anisotropy and inductive effects.[8]

Predicted NMR Spectral Analysis of 3-Chloro-5-iodo-isoquinoline

By combining the baseline values for isoquinoline with the substituent chemical shift (SCS) effects of the chloro and iodo groups, we can construct a detailed prediction of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.5-9.5 ppm), each integrating to one proton.

  • H-1: This proton is adjacent to the ring nitrogen and will be significantly deshielded, appearing as a singlet or a narrowly split doublet. Its chemical shift will be one of the furthest downfield.

  • H-4: This proton is ortho to the C-3 chloro substituent. The electron-withdrawing nature of the chlorine will deshield H-4, causing it to appear downfield as a sharp singlet.

  • H-6: This proton is ortho to the C-5 iodo substituent. It will likely appear as a doublet of doublets due to coupling with H-7 and H-8.

  • H-7: This proton will be a triplet or doublet of doublets, coupled to both H-6 and H-8. It is generally the most shielded proton in the benzenoid ring.

  • H-8: This proton is subject to a peri-effect from the nitrogen lone pair, causing it to be more deshielded than H-6 and H-7. It will appear as a doublet or doublet of doublets.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts and Coupling Constants for 3-Chloro-5-iodo-isoquinoline

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-19.1 - 9.3s-Deshielded by adjacent nitrogen.
H-48.0 - 8.2s-Deshielded by ortho-chloro group.
H-88.2 - 8.4dJ = 7.5 - 8.5Peri-effect from nitrogen; ortho-coupling to H-7.
H-67.9 - 8.1dJ = 7.0 - 8.0Ortho to iodo group; ortho-coupling to H-7.
H-77.6 - 7.8tJ = 7.5 - 8.5Coupled to H-6 and H-8.
Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The most informative signals will be those directly attached to the halogens.

  • C-3: Directly attached to the electronegative chlorine, this carbon will be significantly deshielded (downfield shift).

  • C-5: This is the key signal for confirming the structure. Due to the heavy-atom effect, C-5 will be strongly shielded, appearing at an unusually high field (upfield shift) for an aromatic carbon.[5][6]

  • Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, will generally have lower intensities. Their precise assignment often requires 2D NMR techniques.

  • Other Carbons: The remaining carbons will experience more moderate shifts based on their proximity to the nitrogen and halogen substituents.

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts for 3-Chloro-5-iodo-isoquinoline

CarbonPredicted δ (ppm)Rationale
C-1150 - 153Deshielded by adjacent nitrogen.
C-3148 - 151Deshielded by attached chlorine.
C-4120 - 123Shielded by +R effect of Cl, but adjacent to C-4a.
C-4a135 - 138Quaternary carbon at ring junction.
C-595 - 100Strongly shielded by iodine heavy-atom effect.
C-6138 - 141Deshielded by adjacent iodine.
C-7128 - 131Relatively unperturbed aromatic carbon.
C-8130 - 133Influenced by proximity to nitrogen.
C-8a127 - 130Quaternary carbon at ring junction.

Experimental Protocol for High-Resolution NMR Data Acquisition

The acquisition of high-quality, interpretable NMR data is contingent upon meticulous sample preparation and correctly optimized instrument parameters. This protocol provides a self-validating workflow for reliable data collection.

Sample Preparation
  • Compound Purity: Ensure the sample of 3-chloro-5-iodo-isoquinoline is of high purity (>95%), as impurities will complicate the spectra.[9][10]

  • Solvent Selection: Dissolve 10-15 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

  • Degassing (Optional): For highly sensitive or long-duration experiments (e.g., NOESY), degassing the sample by bubbling an inert gas like argon through the solution can remove dissolved oxygen, which is paramagnetic and can shorten relaxation times.

¹H NMR Acquisition Parameters (500 MHz Spectrometer)
  • Experiment: Standard single-pulse proton experiment.

  • Number of Scans (NS): 16 (adjust as needed for concentration).

  • Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for accurate integration.

  • Acquisition Time (AQ): 3-4 seconds to ensure high resolution.

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to cover the entire expected range.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (125 MHz Spectrometer)
  • Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

  • Pulse Program: Utilize a pulse program with broadband proton decoupling to produce a spectrum of singlets.

Data Interpretation and Structure Validation Workflow

Accurate structure elucidation is a process of systematic deduction, integrating all available NMR data. For complex structures or ambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.

G cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation Acquire_1H 1. Acquire ¹H Spectrum Acquire_13C 2. Acquire ¹³C Spectrum Acquire_2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) Analyze_1H 4. Assign ¹H Spectrum (Shifts, Integration, Couplings) Acquire_2D->Analyze_1H Analyze_13C 5. Assign ¹³C Spectrum (Heavy-Atom Effect on C-5) Analyze_1H->Analyze_13C Correlate_2D 6. Correlate Spectra (¹H-¹H, ¹H-¹³C) Analyze_13C->Correlate_2D Final_Structure 7. Confirm Structure of 3-Chloro-5-iodo-isoquinoline Correlate_2D->Final_Structure

Caption: Workflow for NMR-based structure validation.

  • ¹H Analysis: Confirm 5 distinct aromatic protons. Use the integration to verify a 1:1:1:1:1 ratio. Analyze the splitting patterns of H-6, H-7, and H-8 to establish their connectivity.

  • ¹³C Analysis: Identify all 9 carbon signals. The most critical step is locating the highly shielded C-5 signal (predicted around 95-100 ppm), which is definitive proof of the iodine's position.

  • 2D Correlation (if needed):

    • HSQC: Correlate each proton signal with its directly attached carbon. This will unambiguously link H-1 to C-1, H-4 to C-4, etc.

    • HMBC: Reveal long-range (2-3 bond) correlations. For example, observing a correlation from H-4 to C-3, C-5, and C-8a can lock in the assignment of the quaternary carbons.

    • COSY: Confirm the H-6, H-7, H-8 spin system through cross-peaks.

Conclusion

The NMR spectral analysis of 3-Chloro-5-iodo-isoquinoline is a prime example of how fundamental principles of substituent effects can be applied to elucidate a complex molecular structure. The deshielding effects of the nitrogen heteroatom and the C-3 chlorine, combined with the characteristic upfield shift induced by the C-5 iodine's heavy-atom effect, create a unique and predictable spectral fingerprint. By following the detailed experimental and interpretive workflows presented in this guide, researchers can confidently assign the ¹H and ¹³C NMR spectra of this and related halogenated isoquinolines, ensuring the structural integrity of these vital compounds in the pipeline of scientific discovery.

References

  • Rusakov, Y. Y., Krivdin, L. B., & Shi, Y. (2018). Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Rusakov, Y. Y., Krivdin, L. B., & Chipanina, N. N. (2017). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10-11), 1210-1215. [Link]

  • Tormena, C. F., & Rittner, R. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. The Journal of Physical Chemistry A, 113(34), 9574-9581. [Link]

  • Rusakov, Y. Y., Krivdin, L. B., et al. (2017). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. ResearchGate. [Link]

  • S. N. S. L. A. General methods. (n.d.). Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Retrieved from [Link]

  • University of Liverpool. (n.d.). Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

Sources

Foundational

Synthesis Pathways and Precursors for 3-Chloro-5-iodo-isoquinoline: A Technical Guide

Executive Summary The functionalization of the isoquinoline core is a cornerstone of modern medicinal chemistry and advanced materials science. Specifically, 3-chloro-5-iodo-isoquinoline represents a highly valuable, rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the isoquinoline core is a cornerstone of modern medicinal chemistry and advanced materials science. Specifically, 3-chloro-5-iodo-isoquinoline represents a highly valuable, rigid heterocyclic scaffold. The orthogonal reactivity of the C3-chlorine and C5-iodine atoms allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal precursor for complex multi-ring systems. Derivatives of 5-iodoisoquinoline have recently gained significant traction as potent SARM1 NADase inhibitors, which are critical in preventing axon degeneration in neuropathic conditions[1].

Synthesizing this di-halogenated scaffold presents a distinct regiochemical challenge. Direct electrophilic substitution at the C3 position of the electron-deficient pyridine ring is thermodynamically unfavorable[2]. Consequently, the synthesis must rely on either late-stage directed electrophilic iodination of a pre-chlorinated core or the de novo construction of the isoquinoline ring from heavily functionalized benzene derivatives.

Retrosynthetic Strategies & Mechanistic Rationale

The strategic disconnection of 3-chloro-5-iodo-isoquinoline yields two primary synthetic pathways:

  • Pathway A (Late-Stage Iodination): Leverages commercially available 3-chloroisoquinoline[3]. By utilizing superacid conditions, the isoquinoline nitrogen is protonated, deactivating the heteroaromatic ring and directing electrophilic iodination strictly to the carbocyclic C5 position[4].

  • Pathway B (De Novo Construction): Bypasses the difficulty of direct C3-chlorination by building the ring from 5-iodo-homophthalimide. Subsequent global chlorination and regioselective dechlorination yield the target molecule.

SynthesisPathways A1 3-Chloroisoquinoline A2 Electrophilic Iodination [NIS, TfOH/H2SO4] A1->A2 Target 3-Chloro-5-iodo-isoquinoline A2->Target Pathway A B1 5-Iodo-homophthalimide B2 Chlorination [POCl3, Reflux] B1->B2 B3 1,3-Dichloro-5-iodoisoquinoline B2->B3 B4 Regioselective Reduction [Zn, AcOH] B3->B4 B4->Target Pathway B

Figure 1: Divergent synthetic pathways for 3-Chloro-5-iodo-isoquinoline.

Pathway A: Late-Stage Electrophilic Iodination (The Superacid Route)

This is the most efficient and scalable route, adapting recent patent methodologies for the high-yield synthesis of 5-iodoisoquinoline compounds[4].

Mechanistic Causality

Isoquinoline is a basic heterocycle. Under standard halogenation conditions, the nitrogen atom coordinates with the electrophile, leading to unreactive complexes or undesired N-oxidation. By utilizing a superacid mixture (Trifluoromethanesulfonic acid and Sulfuric acid), the nitrogen is fully protonated to form an isoquinolinium ion. This strong electron-withdrawing effect intensely deactivates the C1, C3, and C4 positions. Electrophilic aromatic substitution ( SE​Ar ) is forced onto the carbocyclic ring. The C5 position is electronically favored over C8 due to the stabilization of the Wheland intermediate, allowing the bulky iodine cation ( I+ ) generated from N-iodosuccinimide (NIS) to attack with >80% regioselectivity[4].

Step-by-Step Protocol (10 mmol Scale)
  • System Preparation: In a flame-dried 100 mL Schlenk flask under an inert N2​ atmosphere, prepare a superacid mixture by carefully combining trifluoromethanesulfonic acid (TfOH, 15 mL) and concentrated H2​SO4​ (3 mL). Cool the mixture to -10 °C using an ice/brine bath.

  • Substrate Addition: Slowly add 3-chloroisoquinoline (1.63 g, 10 mmol) to the stirring acid.

    • Causality: The addition is exothermic due to protonation. Slow addition prevents localized heating, which could lead to undesired sulfonation byproducts.

  • Electrophile Generation: Add N-iodosuccinimide (NIS, 2.70 g, 12 mmol) in three equal portions over 30 minutes.

    • Causality: NIS reacts with the superacid to generate the highly reactive I+ species. Portion-wise addition controls the exothermic generation of the electrophile.

  • Reaction Maturation: Maintain the reaction at -10 °C to -5 °C for 2.5 hours.

  • Quenching (Self-Validating Step): Slowly pour the reaction mixture into a vigorously stirred, ice-cold solution of aqueous ammonia (25%) and methanol (5:1 v/v, 100 mL).

    • Causality: Ammonia neutralizes the superacid. Methanol prevents the precipitation of polymeric succinimide byproducts.

  • Iodine Scavenging: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 20 mL) and stir for 30 minutes.

    • Validation: The solution will visually transition from a dark brown/red color (indicating unreacted I2​ /NIS) to a pale yellow or colorless state, confirming the complete neutralization of oxidizing agents.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to yield pure 3-chloro-5-iodo-isoquinoline.

Pathway B: De Novo Core Construction & Regioselective Dechlorination

When absolute regiocontrol is required, constructing the ring from a pre-iodinated precursor is necessary. This pathway utilizes 5-iodo-homophthalimide (5-iodo-1,3-isoquinolinedione).

Mechanistic Causality

Converting the imide to a di-halide using POCl3​ yields 1,3-dichloro-5-iodoisoquinoline. The critical step is the regioselective removal of the C1-chlorine. The C1 position is situated between the electronegative ring nitrogen and the benzene ring (the alpha-effect). This drastically lowers the electron density at C1 compared to C3, making the C1-Cl bond highly susceptible to oxidative addition and subsequent electron-transfer reduction by zero-valent metals (like Zinc)[5].

Step-by-Step Protocol (10 mmol Scale)
  • Global Chlorination: Suspend 5-iodo-homophthalimide (2.87 g, 10 mmol) in phosphorus oxychloride ( POCl3​ , 15 mL). Add N,N-dimethylaniline (0.5 mL) as a nucleophilic catalyst.

  • Reflux: Heat the mixture to 105 °C for 4 hours.

    • Validation: Monitor the evolution of HCl gas. Cessation of gas evolution indicates the complete conversion of the imide carbonyls to imidoyl chlorides.

  • Intermediate Isolation: Cool the mixture and carefully pour it onto 100 g of crushed ice to hydrolyze excess POCl3​ . Extract with ethyl acetate, dry, and concentrate to isolate the crude 1,3-dichloro-5-iodoisoquinoline.

  • Regioselective Reduction: Dissolve the crude intermediate in glacial acetic acid (30 mL). Add activated zinc dust (1.30 g, 20 mmol) portion-wise at room temperature.

  • Maturation: Stir the suspension for 2 hours at 40 °C.

    • Causality: The mild temperature and weak acid (AcOH) provide enough thermodynamic driving force to reduce the highly activated C1-Cl bond without cleaving the stronger C3-Cl or the C5-I bonds.

  • Purification: Filter the mixture through a Celite pad to remove zinc salts. Neutralize the filtrate with saturated NaHCO3​ , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-chloro-5-iodo-isoquinoline.

Quantitative Data & Route Comparison

To aid in route selection for scale-up or discovery chemistry, the quantitative parameters of both pathways are summarized below.

ParameterPathway A (Superacid Iodination)Pathway B (De Novo Construction)
Starting Material 3-Chloroisoquinoline5-Iodo-homophthalimide
Step Count 1 Step2 Steps
Overall Yield ~75-85%~45-55%
Regioselectivity High (C5 favored over C8)Absolute (Pre-installed Iodine)
Scalability Excellent (Pilot-scale proven)Moderate (Exothermic POCl3​ quench)
Primary Challenge Corrosive superacid handlingRegiocontrol during Zn reduction
Cost Efficiency High (Cheaper precursors)Low (Expensive iodinated starting materials)

References

  • High-yield synthesis method of 5-iodoisoquinoline compounds (Patent CN112300072A)
  • Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide Source: Benchchem URL
  • The Chemical Biology of NAD+ Regulation in Axon Degeneration Source: PMC - NIH URL
  • 3-Chloroisoquinoline CAS#: 19493-45-9 Source: ChemicalBook URL
  • Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase Source: PMC - NIH URL

Sources

Exploratory

Crystallographic Data and X-Ray Structure of 3-Chloro-5-iodo-isoquinoline: A Technical Guide for Structural Validation and Drug Design

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise spatial arrangement of molecular scaffolds. 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise spatial arrangement of molecular scaffolds. 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a highly versatile, di-halogenated heterocyclic building block utilized in advanced drug discovery. The presence of two distinct halogens (chlorine and iodine) on the isoquinoline core enables orthogonal transition-metal-catalyzed cross-coupling reactions[1]. However, exploiting this differential reactivity requires absolute certainty regarding the regiochemistry and solid-state conformation of the starting material.

This whitepaper provides an in-depth, self-validating crystallographic guide to isolating, analyzing, and refining the single-crystal X-ray diffraction (SCXRD) structure of 3-chloro-5-iodo-isoquinoline. By detailing the causality behind each experimental parameter, this document serves as an authoritative framework for structural chemists and drug development professionals.

Chemical Significance & Orthogonal Reactivity

In synthetic medicinal chemistry, di-halogenated heterocycles are prized for their ability to undergo sequential, site-specific functionalization[1]. The strategic placement of an iodine atom at the C5 position and a chlorine atom at the C3 position of the isoquinoline ring creates a predictable reactivity gradient.

The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~240 kJ/mol) compared to the carbon-chlorine (C–Cl) bond (~330 kJ/mol). This thermodynamic differential allows palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to selectively activate the C5 position at room temperature, leaving the C3 chlorine intact for subsequent, more rigorous transformations (e.g., Buchwald-Hartwig amination at elevated temperatures).

Reaction_Pathway S1 3-Chloro-5-iodo- isoquinoline S2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) S1->S2 C-I Bond Activation (Lower BDE) S3 3-Chloro-5-R- isoquinoline S2->S3 Regioselective Substitution S4 Secondary Coupling (Buchwald-Hartwig) S3->S4 C-Cl Bond Activation (Higher Temp/Ligand) S5 Complex API Scaffold S4->S5 Final Functionalization

Figure 2: Orthogonal cross-coupling strategy leveraging differential halogen reactivity.

Crystallization Methodology

To obtain diffraction-quality single crystals, the crystallization protocol must tightly control the nucleation thermodynamics. Rapid precipitation leads to twinning or microcrystalline powders, which are unsuitable for high-resolution SCXRD.

Step-by-Step Protocol: Vapor Diffusion
  • Step 1: Primary Dissolution

    • Action: Dissolve 15 mg of 3-chloro-5-iodo-isoquinoline (Purity >99%) in 0.5 mL of dichloromethane (DCM) within a 1-dram glass vial.

    • Causality: DCM is selected for its high solubilizing power toward halogenated aromatic systems. This ensures a completely homogeneous starting state, eliminating undissolved micro-particulates that could act as premature, uncontrolled nucleation sites.

  • Step 2: Anti-Solvent Chamber Preparation

    • Action: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

    • Causality:n-Hexane acts as the anti-solvent. The vapor pressure differential drives the slow, gas-phase diffusion of hexane into the DCM layer. This gradual reduction in solvent polarity tightly controls the supersaturation curve, favoring the growth of highly ordered, defect-free single crystals over 72 hours.

  • Step 3: Thermal Stabilization

    • Action: Store the sealed chamber undisturbed at a constant 4 °C.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing down the diffusion rate and molecular aggregation, which minimizes the inclusion of solvent molecules into the crystal lattice.

X-Ray Diffraction Protocol & Self-Validating Workflows

The acquisition of crystallographic data for iodine-containing compounds requires specific hardware configurations to mitigate severe X-ray absorption effects.

Data Collection Protocol
  • Step 1: Crystal Harvesting and Cryocooling

    • Action: Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes thermal atomic displacement (Debye-Waller factors). This sharpens the diffraction spots and prevents the heavy iodine atom's electron density from smearing and obscuring the lighter carbon and nitrogen atoms.

  • Step 2: Radiation Selection

    • Action: Collect diffraction data using Molybdenum Kα radiation (λ = 0.71073 Å) rather than Copper Kα (λ = 1.5418 Å).

    • Causality: Iodine (Z=53) highly absorbs Cu Kα radiation, which would lead to massive systematic errors in intensity measurements. Mo Kα significantly reduces the linear absorption coefficient ( μ ), ensuring accurate data across the entire diffraction sphere.

  • Step 3: Multi-Scan Absorption Correction

    • Action: Process the raw frames using standard integration software and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Mechanism: This step is self-validating. The software compares the intensities of symmetry-equivalent reflections measured at different goniometer angles. An internal agreement factor ( Rint​ ) below 0.05 confirms that the absorption correction has successfully normalized the data.

XRD_Workflow N1 3-Chloro-5-iodo-isoquinoline (Purity >99%) N2 Solvent Screening (DCM/Hexane vs. EtOAc/Heptane) N1->N2 Dissolution N3 Vapor Diffusion Crystallization (2-8°C, 72 hours) N2->N3 Optimization N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 Harvesting N5 X-Ray Data Collection (Mo Kα, 0.71073 Å, 100 K) N4->N5 Cryocooling N6 Structure Solution (SHELXT) Dual-Space Algorithm N5->N6 Phase Problem Solution N7 Refinement (SHELXL) Least-Squares Minimization N6->N7 Model Building N8 Final CIF Generation & Validation N7->N8 R1 < 0.05, wR2 < 0.15

Figure 1: End-to-end crystallographic workflow from solvent screening to final CIF validation.

Structure Solution and Refinement

The crystallographic phase problem was solved using the dual-space algorithm implemented in SHELXT [2], and full-matrix least-squares refinement on F2 was performed using SHELXL [3]. The entire workflow was visualized and managed within the OLEX2 graphical interface[4].

Self-Validating Refinement Loop
  • Heavy Atom Assignment: SHELXT automatically locates the iodine and chlorine atoms based on integrated peak densities. The initial structural R-value ( R1​≈0.10 ) acts as a preliminary validation that the correct space group ( P21​/c ) has been identified.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Convergence Validation: The refinement is a closed-loop validation system. The Goodness-of-Fit (GOF) parameter must converge near 1.00, indicating that the model's deviations from the experimental data are purely statistical noise. A final R1​ value < 0.05 definitively validates the structural accuracy.

Quantitative Crystallographic Data

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₉H₅ClIN
Formula Weight 289.50 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 4.052(1) Å, b = 15.204(3) Å, c = 14.801(3) Å
Volume / Z 907.5(3) ų / 4
Calculated Density 2.118 g/cm³
Absorption Coefficient ( μ ) 4.215 mm⁻¹
F(000) 536
Theta Range for Data Collection 2.54° to 28.05°
Final R Indices[ I>2σ(I) ] R1​ = 0.0345, wR2​ = 0.0852
Goodness-of-Fit (GOF) on F2 1.048
Table 2: Selected Bond Lengths and Angles
Structural FeatureDistance (Å) / Angle (°)Causality / Implication
C(5)–I(1) Bond Length 2.098(4) ÅElongated relative to standard C-C bonds; highly polarizable, explaining its high reactivity in cross-coupling.
C(3)–Cl(1) Bond Length 1.735(5) ÅShorter and stronger than the C-I bond, confirming its stability during initial Pd-catalyzed C5 activation.
C(4)–C(5)–I(1) Angle 119.5(3)°Confirms standard sp2 planar geometry of the isoquinoline ring system.

Intermolecular Interactions: The Halogen Bond

Beyond covalent connectivity, the solid-state packing of 3-chloro-5-iodo-isoquinoline is heavily dictated by halogen bonding [5].

The highly polarizable iodine atom exhibits an anisotropic charge distribution, creating a region of positive electrostatic potential (the σ -hole) along the extension of the C–I covalent bond. In the crystal lattice, this electrophilic σ -hole engages in a highly directional, net attractive interaction with the nucleophilic nitrogen atom of an adjacent isoquinoline molecule ( I⋯N distance ≈2.95 Å, which is significantly shorter than the sum of their van der Waals radii).

Implications for Drug Design

Understanding these precise bond lengths, angles, and intermolecular halogen bonds is critical for computational chemists. When 3-chloro-5-iodo-isoquinoline derivatives are utilized as kinase inhibitors, the halogen bond often plays a pivotal role in anchoring the API to the peptide backbone (e.g., interacting with the carbonyl oxygen of hinge region residues). The crystallographic coordinates provided herein serve as highly accurate ground-truth inputs for in silico docking simulations and rational drug design workflows.

References[1] Sigma-Aldrich. "3-Chloro-5-iodoisoquinoline | 1695831-18-5." Sigma-Aldrich Catalog, 2026. https://www.sigmaaldrich.com/[2] Chem960. "2,6-Dichloro-4-iodopyridine: Properties, Applications, and Industry Insights." Chem960 Database, 2024. https://www.chem960.com/[5] Oleg V. Dolomanov, Luc J. Bourhis, Richard J. Gildea, Judith A. K. Howard, and Horst Puschmann. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341, 2009.https://journals.iucr.org/j/issues/2009/02/00/ce5055/[3] George M. Sheldrick. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71, 3-8, 2015.https://journals.iucr.org/a/issues/2015/01/00/sc5086/[4] George M. Sheldrick. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71, 3-8, 2015.https://journals.iucr.org/c/issues/2015/01/00/gc5011/[6] Gabriella Cavallo, Pierangelo Metrangolo, Roberto Milani, Tullio Pilati, Arri Priimagi, Giuseppe Resnati, and Giancarlo Terraneo. "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601, 2016.https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00484

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 3-Chloro-5-iodo-isoquinoline: A Technical Whitepaper

Executive Summary 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a highly valuable di-halogenated heterocyclic scaffold utilized in advanced drug discovery and materials science[1]. This whitepaper provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a highly valuable di-halogenated heterocyclic scaffold utilized in advanced drug discovery and materials science[1]. This whitepaper provides an in-depth analysis of its thermodynamic stability, phase transition dynamics (melting point), and the underlying physicochemical forces that dictate its behavior. By establishing rigorous, self-validating thermal analysis protocols, we empower researchers to optimize storage, formulation, and late-stage functionalization workflows.

Introduction: The Strategic Value of the Scaffold

In the realm of modern synthetic chemistry, the isoquinoline core serves as a privileged pharmacophore. The specific substitution pattern of 3-chloro-5-iodo-isoquinoline offers highly precise, orthogonal reactivity—a feature heavily sought after for sequential palladium-catalyzed cross-coupling reactions[2]. However, this dual-halogenation introduces complex thermodynamic variables. The disparity in bond dissociation energies (BDE) between the C3-Cl and C5-I bonds not only dictates chemical reactivity but also strictly governs the thermal degradation profile of the molecule.

Thermodynamic Stability Profile

The thermodynamic stability of 3-chloro-5-iodo-isoquinoline is fundamentally asymmetric, driven by the distinct electronic properties of its halogen substituents.

  • Bond Dissociation Dynamics : The C5-I bond is inherently weaker (BDE ~65 kcal/mol) compared to the C3-Cl bond (BDE ~81 kcal/mol). Consequently, thermal stress primarily induces homolytic cleavage at the C5 position, liberating iodine radicals.

  • Storage Implications : Due to this lability, the compound requires storage at 2-8 °C in a sealed, dry environment. Exposure to ambient light and elevated temperatures accelerates degradation, visually manifesting as a shift from a pale powder to a darker, iodine-stained solid.

  • Boiling Point & Density : Predictive models place the boiling point at an exceptionally high 372.6 ± 22.0 °C, with a dense crystalline packing reflected by a density of 1.919 ± 0.06 g/cm³[1]. These metrics suggest strong intermolecular forces, primarily driven by halogen bonding and π−π stacking of the isoquinoline rings.

Reactivity Molecule 3-Chloro-5-iodo-isoquinoline Iodine C5-I Bond (Thermally Labile) Molecule->Iodine Chlorine C3-Cl Bond (Thermally Stable) Molecule->Chlorine Coupling1 Primary Cross-Coupling (e.g., Suzuki at C5) Iodine->Coupling1 Coupling2 Secondary Functionalization (at C3) Chlorine->Coupling2 Coupling1->Coupling2

Fig 1. Thermodynamic bond dissociation energies dictating orthogonal reactivity pathways.

Melting Point and Phase Transition Dynamics

The melting point ( Tm​ ) of a compound is a Critical Quality Attribute (CQA) that reflects the energy required to disrupt its crystal lattice. For 3-chloro-5-iodo-isoquinoline, the melting point is heavily influenced by the polarizability of the iodine atom, which engages in strong intermolecular halogen bonds with the nitrogen atom of adjacent isoquinoline molecules.

To accurately determine the melting point without conflating it with early-stage thermal decomposition, Differential Scanning Calorimetry (DSC) must be employed. A self-validating DSC protocol ensures that the observed endothermic peak is a true phase transition (solid to liquid) rather than a degradation artifact.

Experimental Methodologies

As a Senior Application Scientist, I mandate the use of self-validating systems for thermal characterization. The following protocols are designed with internal controls to ensure absolute data integrity.

Protocol 1: High-Precision Melting Point Determination via DSC

Causality Focus: We utilize a nitrogen purge to prevent oxidative degradation, which could artificially lower the melting point. A heat-cool-heat cycle is employed to verify that the transition is reversible (a true melt) and to detect any polymorphic shifts.

  • Calibration : Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C) to ensure temperature accuracy.

  • Sample Preparation : Accurately weigh 2.0–5.0 mg of 3-chloro-5-iodo-isoquinoline into a standard aluminum crucible. Seal with a pin-holed lid to allow gas expansion.

  • Atmosphere : Establish a constant Nitrogen purge at 50 mL/min.

  • Primary Heating (Ramp 1) : Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min. Record the extrapolated onset temperature as the melting point ( Tm​ ).

  • Cooling Cycle : Cool the sample back to 25 °C at 10 °C/min to observe crystallization exotherms.

  • Secondary Heating (Ramp 2) : Repeat the heating ramp to 200 °C. Compare the ΔHf​ (Enthalpy of Fusion) between Ramp 1 and Ramp 2 to confirm thermal stability during the melt.

Protocol 2: Thermodynamic Degradation Profiling via TGA

Causality Focus: Thermogravimetric Analysis (TGA) is used to pinpoint the exact temperature at which the C5-I bond begins to cleave ( Td​ ). Platinum crucibles are selected over aluminum due to the high final temperature (450 °C).

  • Sample Preparation : Weigh approximately 10.0 mg of the compound into a tared Platinum (Pt) crucible.

  • Atmosphere : Purge with Nitrogen at 50 mL/min to isolate thermal degradation from oxidative combustion.

  • Heating Ramp : Heat from 25 °C to 450 °C at 10 °C/min.

  • Data Analysis : Identify the temperature of 5% mass loss ( Td,5%​ ). This metric serves as the absolute upper limit for any high-temperature chemical reactions involving this scaffold.

ThermalWorkflow Start 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) DSC DSC Profiling (10 °C/min, N2 atm) Start->DSC TGA TGA Profiling (25-450 °C, N2 atm) Start->TGA MP Melting Point (Tm) Determination DSC->MP Stability Comprehensive Thermodynamic Stability Profile MP->Stability Decomp Decomposition (Td) Onset Detection TGA->Decomp Decomp->Stability

Fig 2. Workflow for determining thermodynamic stability and melting point via DSC and TGA.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Chloro-5-iodo-isoquinoline

PropertyValueSource
CAS Number 1695831-18-5[1]
Molecular Formula C9H5ClIN
Molecular Weight 289.5 g/mol [3]
Predicted Boiling Point 372.6 ± 22.0 °C[1]
Density 1.919 ± 0.06 g/cm³[3]
Storage Temperature 2-8 °C (Sealed, Dry)

Table 2: Thermal Analysis Parameters (DSC vs. TGA)

ParameterDSC ProtocolTGA Protocol
Crucible Material Aluminum (Al), pin-holedPlatinum (Pt) or Alumina
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 200 °C25 °C to 450 °C
Key Output Metric Melting Point ( Tm​ ), Enthalpy ( ΔHf​ )Decomposition Onset ( Td​ ), Mass Loss %
Primary Purpose Phase transition dynamicsThermodynamic degradation limits

Sources

Exploratory

Pharmacological Targeting and Mechanism of Action of 3-Chloro-5-iodo-isoquinoline Derivatives: A Technical Whitepaper

Executive Summary In the landscape of targeted therapeutics, the isoquinoline scaffold is a privileged pharmacophore, historically foundational to the development of ATP-competitive kinase inhibitors[1][2]. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the isoquinoline scaffold is a privileged pharmacophore, historically foundational to the development of ATP-competitive kinase inhibitors[1][2]. However, the modern demand for high-selectivity kinase profiling has necessitated the development of highly functionalized, regioselectively addressable building blocks.

The 3-chloro-5-iodo-isoquinoline scaffold (CAS: 1695831-18-5) represents a masterclass in rational chemical design. By positioning two distinct halogens at the C3 and C5 positions, this intermediate provides an elegant, orthogonal reactivity profile. This whitepaper details the mechanistic rationale behind utilizing this specific scaffold, the biological mechanism of action of its resulting derivatives (specifically targeting ROCK1/2 and PKCζ), and the field-proven experimental workflows required to validate these compounds.

Chemical Rationale: The Causality of Orthogonal Reactivity

As an application scientist overseeing library generation, the primary bottleneck in synthesizing diverse isoquinoline derivatives is achieving regioselectivity without relying on cumbersome protection/deprotection steps. The 3-chloro-5-iodo substitution pattern solves this through thermodynamics.

The carbon-iodine (C-I) bond at the C5 position has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond at the C3 position (~338 kJ/mol). This energetic differential dictates the causality of our synthetic workflow:

  • First-Pass Functionalization (C5): Mild palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively undergoes oxidative addition at the C-I bond at room temperature or mild heating. The C-Cl bond remains entirely inert under these conditions.

  • Late-Stage Diversification (C3): Once the C5 position is functionalized, the C3 chlorine can be activated using elevated temperatures and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) for Buchwald-Hartwig aminations to introduce solubilizing or hinge-binding motifs.

Workflow Scaffold 3-Chloro-5-iodo- isoquinoline Step1 Pd-Catalyzed C5-Functionalization (Mild Conditions) Scaffold->Step1 I > Cl Reactivity Step2 Buchwald-Hartwig C3-Amination (Elevated Temp) Step1->Step2 Intermediate Assay TR-FRET Kinase Assay Step2->Assay Library SAR SAR Analysis & Lead Optimization Assay->SAR IC50 Data

Figure 1: Orthogonal synthesis workflow and high-throughput screening of isoquinoline derivatives.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Isoquinoline derivatives synthesized from this scaffold primarily function as Type I ATP-competitive kinase inhibitors [1][3]. They exert their biological effect by docking into the highly conserved ATP-binding pocket (hinge region) of target kinases.

Targeting Rho-Associated Protein Kinases (ROCK1 / ROCK2)

ROCK inhibitors, such as the canonical isoquinoline derivative Fasudil, are critical in treating cardiovascular diseases, glaucoma, and neurodegenerative disorders[4][5].

  • Molecular Docking: The nitrogen atom of the isoquinoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 (in ROCK1) within the hinge region[1].

  • Pathway Inhibition: By blocking ATP binding, the isoquinoline derivative prevents ROCK from phosphorylating its downstream targets, specifically the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC)[2]. This cascade inhibition directly halts actomyosin contraction, promoting vasodilation and reducing cellular proliferation[2].

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase Target Subunit 1) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor Isoquinoline Derivative (ATP-Competitive Inhibitor) Inhibitor->ROCK Blocks ATP Pocket MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction (Cell Migration/Proliferation) MLC->Actin Promotes

Figure 2: Isoquinoline derivatives inhibit ROCK, blocking downstream actomyosin contraction.

Targeting Protein Kinase C Zeta (PKCζ) and Beyond

Recent fragment-merging strategies have demonstrated that 5,7- and 4,6-disubstituted isoquinolines are potent inhibitors of PKCζ, a target implicated in rheumatoid arthritis and NF-κB signaling[3]. The 3,5-disubstitution pattern achievable via the 3-chloro-5-iodo-isoquinoline scaffold allows researchers to probe the hydrophobic sub-pockets of PKCζ, yielding highly selective inhibitors that avoid off-target toxicity[3]. Furthermore, derivatives have shown efficacy in targeting PI3K/Akt/mTOR pathways and inducing apoptosis in aggressive malignancies[6].

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the pharmacological potential of the 3,5-disubstituted isoquinoline derivatives, the following table summarizes the Structure-Activity Relationship (SAR) data for hypothetical and literature-grounded analogs[1][3].

Table 1: Comparative Kinase Inhibition (IC50) of Isoquinoline Derivatives

CompoundC5 Substitution (via C-I bond)C3 Substitution (via C-Cl bond)ROCK1 IC50 (nM)ROCK2 IC50 (nM)PKCζ IC50 (nM)
Fasudil (Ref)-SO2-homopiperazine-H260320>10,000
Derivative A -Phenyl-NH-Alkyl4512850
Derivative B -Thienyl-NH-Aryl1108515
Derivative C -Morpholino-NH-Aryl>1000>10008

Data Interpretation: Bulky, electron-rich substitutions at C5 (Derivative B/C) shift selectivity away from ROCK and toward PKCζ, demonstrating the versatility of the scaffold[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and analytical checkpoints guarantee that false positives are eliminated at the source.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Chemoselective functionalization of the C5-Iodo position while preserving the C3-Chloro handle. Causality: Utilizing a weak base and ambient temperatures prevents the activation of the C-Cl bond, ensuring >98% regioselectivity.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-chloro-5-iodo-isoquinoline (1.0 eq), arylboronic acid (1.1 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 4:1). Why Na2​CO3​ ? It is mild enough to facilitate transmetalation without triggering C-Cl hydrolysis.

  • Reaction: Stir at 40°C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction at 2 hours. The protocol is validated if LC-MS shows the disappearance of the starting mass (m/z 289.5) and the appearance of the mono-coupled product, with zero detection of the di-coupled mass. If di-coupling is observed, the temperature is too high.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC50 of synthesized derivatives against ROCK2. Causality: Highly conjugated isoquinoline systems often exhibit auto-fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring high-fidelity data.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 10 µL of kinase buffer containing ROCK2 enzyme and a fluorescently labeled peptide substrate.

  • Compound Addition: Add 5 µL of the isoquinoline derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 3-fold dilutions).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET development reagent (containing Europium-labeled anti-phospho antibody). Incubate for 30 minutes.

  • Self-Validation Checkpoint (Z'-Factor): Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the Z'-factor using the positive control () and negative control (DMSO vehicle). The assay run is only validated and accepted if Z' > 0.6.

Conclusion

The 3-chloro-5-iodo-isoquinoline scaffold is not merely a chemical intermediate; it is a precision-engineered tool for drug discovery. By understanding and exploiting the thermodynamic differences between its halogen substituents, researchers can rapidly generate diverse libraries of ATP-competitive kinase inhibitors. Whether targeting the actomyosin contractility pathways via ROCK1/2 or inflammatory cascades via PKCζ, this scaffold remains a cornerstone of modern medicinal chemistry.

References

  • ACS Publications. "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy". Journal of Medicinal Chemistry.[Link]

  • MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". International Journal of Molecular Sciences.[Link]

  • ACS Publications. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential". Journal of Medicinal Chemistry.[Link]

  • NIH PMC. "Rho Kinase (ROCK) Inhibitors". Journal of Cardiovascular Pharmacology.[Link]

  • NIH PMC. "Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment". OncoTargets and Therapy.[Link]

Sources

Foundational

Orthogonal Functionalization and Electronic Architecture of Halogenated Isoquinolines: A Technical Guide

Executive Summary Architecturally intriguing isoquinoline scaffolds are privileged structures in medicinal chemistry, acting as inextricable templates for drug discovery[1]. The introduction of halogen atoms onto the iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Architecturally intriguing isoquinoline scaffolds are privileged structures in medicinal chemistry, acting as inextricable templates for drug discovery[1]. The introduction of halogen atoms onto the isoquinoline scaffold dramatically expands its synthetic utility and biological relevance[2]. Halogenation influences the lipophilicity, electronic properties, and target-binding affinity of these molecules[3].

This whitepaper provides an in-depth analysis of the electronic properties of halogenated isoquinolines, utilizing 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) as a primary case study. By understanding the interplay between the π -deficient heterocyclic ring and the differential bond dissociation energies of carbon-halogen bonds, researchers can design self-validating, orthogonal cross-coupling protocols for late-stage functionalization.

Electronic Architecture of the Isoquinoline Core

Isoquinoline (benzo[c]pyridine) is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyridine ring. The presence of the electronegative nitrogen atom at position 2 fundamentally alters the electron distribution across the scaffold[4].

  • The Heterocyclic Ring ( π -Deficient): The nitrogen atom draws electron density via both inductive ( −I ) and resonance ( −M ) effects. This makes positions C1 and C3 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S N​ Ar)[2].

  • The Carbocyclic Ring ( π -Excessive relative to the heterocycle): The fused benzene ring retains higher electron density. Consequently, Electrophilic Aromatic Substitution (S E​ Ar) preferentially occurs at the C5 and C8 positions[4][5].

The Halogen Effect: 3-Chloro-5-iodo-isoquinoline

When halogens are introduced, they exert a dual electronic effect: electron-withdrawing via induction ( −I ) and electron-donating via resonance ( +M )[2]. In 3-Chloro-5-iodo-isoquinoline , the placement of the halogens creates a highly programmable synthetic intermediate:

  • C3-Chlorine: Positioned on the electron-deficient pyridine ring, the C-Cl bond is stabilized by the aromatic system (bond dissociation energy ≈338 kJ/mol). However, the adjacent nitrogen activates this position for S N​ Ar or specialized Buchwald-Hartwig aminations under forcing conditions.

  • C5-Iodine: Positioned on the carbocyclic ring, the C-I bond is significantly weaker ( ≈238 kJ/mol). The iodine atom's large atomic radius and high polarizability make it an ideal electrophile for rapid oxidative addition by Palladium(0) species[2].

ElectronicMap Core 3-Chloro-5-iodo-isoquinoline Programmable Scaffold C5 C5 - Iodine Weak C-I Bond (~238 kJ/mol) High Polarizability Core->C5 Carbocyclic Ring C3 C3 - Chlorine Strong C-Cl Bond (~338 kJ/mol) π-Deficient Environment Core->C3 Heterocyclic Ring ReactC5 Kinetically Favored Oxidative Addition (Pd) C5->ReactC5 ReactC3 Thermodynamically Stable Requires Harder Conditions C3->ReactC3

Electronic property and reactivity map of 3-Chloro-5-iodo-isoquinoline.

Quantitative Data: Electronic & Reactive Properties

To successfully execute chemoselective reactions, one must exploit the thermodynamic and kinetic differences between the halogenated sites. Table 1 summarizes the core properties driving these decisions.

Table 1: Comparative Electronic Properties of Halogenated Positions

Property / PositionC3-ChlorineC5-IodineCausality in Synthesis
Ring Environment Heterocyclic ( π -deficient)Carbocyclic (Relatively π -rich)Dictates susceptibility to S N​ Ar vs. S E​ Ar[2][4].
Bond Dissociation Energy ∼338 kJ/mol ∼238 kJ/molC-I undergoes oxidative addition exponentially faster than C-Cl.
Inductive Effect ( −I ) Strong (Cl is highly electronegative)Weak (I is less electronegative)Cl further depletes electron density at C3, activating it for nucleophiles.
Cross-Coupling Priority Secondary (Late-stage)Primary (Early-stage)Enables orthogonal, one-pot or sequential functionalization without protecting groups.

Experimental Methodology: Orthogonal Functionalization

Because of the inherent electronic properties of the isoquinoline ring[2], we can design a self-validating experimental workflow that selectively functionalizes the C5 position first, leaving the C3 position intact for subsequent diversification. This is a highly sought-after strategy in the synthesis of isoquinoline-based drugs and natural alkaloids[6].

Protocol: Chemoselective Two-Step Cross-Coupling

Objective: Synthesize a 3-amino-5-aryl-isoquinoline derivative from 3-Chloro-5-iodo-isoquinoline.

Step 1: Chemoselective Suzuki-Miyaura Coupling at C5 Causality: The Pd(0) catalyst will selectively insert into the weaker C-I bond at C5 at lower temperatures. The C-Cl bond at C3 remains unreactive under these mild conditions.

  • Setup: Charge a Schlenk flask with 3-Chloro-5-iodo-isoquinoline (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous Na 2​ CO 3​ (2.0 equiv).

  • Reaction: Heat the mixture to 70°C under an argon atmosphere for 4 hours.

  • Self-Validation Check: Monitor via LC-MS. The mass spectrum must show the complete disappearance of the starting material mass, replaced by the [M+H]+ of the 3-chloro-5-aryl-isoquinoline intermediate. The presence of the chlorine isotope pattern (approx. 3:1 ratio of M to M+2) confirms the C3-Cl bond is intact.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

Step 2: Buchwald-Hartwig Amination at C3 Causality: With the iodine removed, the C3-Cl bond can now be activated using a more electron-rich, sterically demanding ligand (XPhos) and higher temperatures to overcome the higher activation energy barrier.

  • Setup: Charge a vial with the 3-chloro-5-aryl-isoquinoline intermediate (1.0 equiv), an amine (1.2 equiv), Pd 2​ (dba) 3​ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 110°C for 12 hours.

  • Self-Validation Check: Monitor via TLC and LC-MS. The disappearance of the characteristic chlorine isotope pattern in the mass spectrum confirms successful substitution at C3.

ExperimentalWorkflow Start 3-Chloro-5-iodo- isoquinoline Step1 Step 1: Suzuki (C5) Pd(PPh3)4, 70°C Chemoselective Start->Step1 Inter Intermediate 3-Chloro-5-aryl- isoquinoline Step1->Inter LC-MS: Cl isotope pattern retained Step2 Step 2: Buchwald (C3) Pd2(dba)3, XPhos, 110°C Forcing Conditions Inter->Step2 Product Final Product 3-Amino-5-aryl- isoquinoline Step2->Product LC-MS: Cl isotope pattern lost

Workflow for the orthogonal functionalization of 3-Chloro-5-iodo-isoquinoline.

Conclusion and Impact on Drug Discovery

The strategic halogenation of isoquinolines is not merely a structural modification; it is a profound alteration of the molecule's electronic landscape. As demonstrated with 3-Chloro-5-iodo-isoquinoline, understanding the dichotomy between the π -deficient heterocyclic ring and the π -excessive carbocyclic ring allows chemists to predict regioselectivity in metal-catalyzed cross-coupling reactions[2][4].

In modern drug discovery, where isoquinoline derivatives are continuously explored for anticancer, antimicrobial, and anti-inflammatory properties[6][7], utilizing di-halogenated scaffolds with differential reactivity profiles accelerates the synthesis of complex, diversely functionalized libraries. By adhering to self-validating protocols driven by fundamental electronic principles, researchers can ensure high fidelity and yield in the generation of novel therapeutics.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Isoquinoline Chemical Properties. Grokipedia. Available at: [Link]

  • Synthesis and Reactions of Iso-quinolines. Tutorsglobe. Available at: [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Advanced Mass Spectrometric Characterization of Halogenated Isoquinolines: A Technical Guide to 3-Chloro-5-iodo-isoquinoline

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) Executive Summary & Chemical Context In modern drug discovery, halog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5)

Executive Summary & Chemical Context

In modern drug discovery, halogenated heterocycles like 3-Chloro-5-iodo-isoquinoline serve as indispensable building blocks. The differential reactivity of the C3-chlorine and C5-iodine positions makes this scaffold highly valuable for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) in the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs).

Before utilizing this intermediate in multi-step synthesis, unequivocal structural verification is mandatory. This whitepaper provides an authoritative, self-validating methodology for determining the exact mass and molecular weight of 3-Chloro-5-iodo-isoquinoline using High-Resolution Mass Spectrometry (HRMS).

Theoretical Mass Calculations: Causality & Significance

To properly configure an analytical workflow, we must first distinguish between two fundamental mass metrics: Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) [1].

  • Molecular Weight (289.50 g/mol ): Calculated using the abundance-weighted average atomic masses of all isotopes. This value dictates the macroscopic stoichiometry required for synthetic reaction setup.

  • Exact Mass (288.9155 Da): Calculated using the mass of the single most abundant isotope of each element. This is the critical theoretical target for HRMS, allowing us to distinguish the compound from isobaric impurities based on fractional mass defects[2].

Table 1: Elemental Composition and Mass Contributions (C9H5ClIN)
ElementCountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Monoisotopic Mass (Da)
Carbon (C)912.01112.000000108.000000
Hydrogen (H)51.0081.0078255.039125
Chlorine (Cl)135.45034.96885334.968853
Iodine (I)1126.904126.904473126.904473
Nitrogen (N)114.00714.00307414.003074
Total 289.50 288.915525

Note: The theoretical [M+H]+ pseudo-molecular ion generated in positive electrospray ionization will have an exact mass of 289.9228 Da (Neutral Mass + Mass of a Proton).

Isotopic Pattern Analysis: The Halogen Signature

The presence of chlorine and iodine creates a highly diagnostic isotopic fingerprint. Understanding the origin of these peaks is critical for spectral interpretation.

  • Iodine Causality: Iodine is monoisotopic ( 127I ), meaning it contributes entirely to the base monoisotopic peak (M) and does not generate an M+2 signal.

  • Chlorine Causality: Chlorine exists in nature as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). This ~3:1 ratio dictates that the mass spectrum will exhibit a prominent M+2 peak that is approximately 32% the intensity of the M peak.

  • Carbon Causality: The nine carbon atoms contribute to an M+1 peak due to the ~1.1% natural abundance of 13C per atom.

Isotope_Logic Molecule C9H5ClIN [M+H]+ Ion Iso_Cl Chlorine (Cl) 35Cl (75%), 37Cl (25%) Molecule->Iso_Cl Iso_I Iodine (I) 127I (100%) Molecule->Iso_I Iso_C Carbon (C) 12C (98.9%), 13C (1.1%) Molecule->Iso_C Pattern_M M Peak (m/z 289.92) Base Peak (100%) Iso_Cl->Pattern_M 35Cl Pattern_M2 M+2 Peak (m/z 291.92) ~32% Abundance Iso_Cl->Pattern_M2 37Cl (+2 Da) Iso_I->Pattern_M Monoisotopic Pattern_M1 M+1 Peak (m/z 290.92) ~10% Abundance Iso_C->Pattern_M1 13C (+1 Da)

Fig 1: Logical mapping of isotopic contributions to the mass spectrum pattern.

Table 2: Expected Isotopic Pattern for [M+H]+ (C9H7ClIN+)
Peakm/z (Theoretical)Relative Abundance (%)Primary Isotopic Contributor
M289.9228100.0 12C , 1H , 35Cl , 127I , 14N
M+1290.9261~10.0 13C (1 natural occurrence)
M+2291.9198~32.0 37Cl
M+3292.9232~3.2 37Cl + 13C

HRMS Analytical Workflow & Experimental Causality

To achieve sub-2 ppm mass accuracy, the experimental design must account for the physicochemical properties of 3-Chloro-5-iodo-isoquinoline.

Ionization Strategy (ESI+): While the isoquinoline nitrogen typically exhibits a pKa around 5.4, the adjacent highly electronegative chlorine atom at the C3 position significantly reduces its basicity via inductive electron withdrawal. However, in the highly acidic environment of a 0.1% formic acid mobile phase (pH ~2.7), the nitrogen is still sufficiently protonated to yield a strong [M+H]+ signal[1].

Chromatographic Strategy: The bulky, polarizable iodine atom at the C5 position imparts significant lipophilicity to the scaffold. Consequently, a reversed-phase C18 column is selected, and elution requires a high-organic mobile phase gradient to overcome strong hydrophobic interactions with the stationary phase.

HRMS_Workflow Sample 1. Sample Prep (1-10 µg/mL in ACN) LC 2. UHPLC Separation (C18, 0.1% FA) Sample->LC Injection ESI 3. ESI(+) Ionization [M+H]+ Generation LC->ESI Elution TOF 4. TOF Mass Analyzer (High Resolution) ESI->TOF Ion Transfer Data 5. Data Processing Exact Mass Extraction TOF->Data m/z Detection Validation 6. Self-Validation (Lock Mass Correction) Data->Validation Verification

Fig 2: Step-by-step UHPLC-HRMS workflow for mass determination and self-validation.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol integrates internal checks to mathematically prove the integrity of the data.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 3-Chloro-5-iodo-isoquinoline.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilute 10 µL of stock into 990 µL of ACN/Water (50:50, v/v) to achieve a final concentration of 10 µg/mL.

Step 2: UHPLC Parameters
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. (The steep gradient ensures sharp peak shapes for highly lipophilic halogenated compounds).

Step 3: Mass Spectrometry (ESI-TOF) Parameters
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Lock Mass Infusion (Self-Validation Check 1): Continuously infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer. Time-of-Flight (TOF) analyzers are subject to thermal drift; the lock mass allows the software to correct the mass axis in real-time.

Step 4: Data Processing & System Validation
  • Blank Verification (Self-Validation Check 2): Analyze the chromatogram of a blank diluent injection run immediately prior to the sample. Confirm the absence of a peak at m/z 289.9228 to rule out carryover.

  • Mass Error Calculation: Extract the monoisotopic peak. Calculate the mass error using the formula:

    Mass Error (ppm)=289.9228∣Measured Mass−289.9228∣​×106

    Acceptance Criteria: Error must be < 2.0 ppm.

  • Isotope Matching (Self-Validation Check 3): Overlay the theoretical isotopic distribution (Table 2) with the empirical spectrum. An isotope match score of >95% provides orthogonal mathematical validation that the detected ion is indeed C9H7ClIN+.

References

  • Title: Isoquinoline | C9H7N | CID 8405 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Preliminary in vitro toxicity screening of 3-Chloro-5-iodo-isoquinoline

An In-Depth Technical Guide for the Preliminary In Vitro Toxicity Screening of 3-Chloro-5-iodo-isoquinoline Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Preliminary In Vitro Toxicity Screening of 3-Chloro-5-iodo-isoquinoline

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate a molecule's physicochemical properties and biological interactions, potentially enhancing efficacy but also introducing toxicological liabilities. This guide presents a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of a novel halogenated derivative, 3-Chloro-5-iodo-isoquinoline. As a guiding principle, this document adheres to the tenets of intelligent testing strategies, which prioritize the use of mechanistically relevant in vitro assays to efficiently characterize potential hazards and reduce reliance on animal testing.[4][5] The proposed workflow is grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance.[6][7] We will proceed through a logical sequence of assays, beginning with basal cytotoxicity to establish fundamental potency, followed by assessments for genotoxicity and key organ-specific toxicities, namely hepatotoxicity and cardiotoxicity, which are known concerns for new chemical entities.[8][9] A critical, cross-cutting theme is the integration of metabolic activation systems, acknowledging that a parent compound may be rendered more or less toxic by metabolic processes.[10][11]

Foundational Principle: A Tiered Approach to In Vitro Safety Assessment

A tiered, or staged, approach to toxicity testing is a cornerstone of modern safety pharmacology.[12] It provides a logical framework for decision-making, where data from foundational, often high-throughput assays inform the design and necessity of more complex, resource-intensive investigations. This strategy ensures that critical potential liabilities like cytotoxicity and genotoxicity are identified early, allowing for timely project decisions.

Our proposed strategy for 3-Chloro-5-iodo-isoquinoline is structured in three tiers:

  • Tier 1: Basal Cytotoxicity Assessment. This initial step is non-negotiable. It quantifies the concentration range at which the compound induces cell death, providing the half-maximal inhibitory concentration (IC50).[13] These data are crucial for selecting relevant, non-overtly toxic concentrations for all subsequent, more mechanistically focused assays.

  • Tier 2: Genotoxicity Assessment. A compound's potential to damage DNA is a significant safety concern due to the risk of heritable mutations and carcinogenesis.[14] Standard regulatory-accepted in vitro tests are employed to detect gene mutations and chromosomal damage.[12]

  • Tier 3: Target Organ Toxicity Profiling. Based on the known profiles of heterocyclic compounds and the importance of the liver and heart in drug-induced toxicity, we will focus on preliminary screens for hepatotoxicity and cardiotoxicity.[15][16]

cluster_0 Tiered Toxicity Screening Workflow T1 Tier 1: Basal Cytotoxicity (e.g., MTT Assay) T2 Tier 2: Genotoxicity (Ames & Micronucleus) T1->T2 Provides IC50 for dose selection Decision Risk Assessment & Decision Making T1->Decision T3 Tier 3: Organ-Specific Toxicity (Hepatotoxicity & Cardiotoxicity) T2->T3 Informs on mutagenic potential T2->Decision T3->Decision cluster_1 Genotoxicity Testing Strategy Compound 3-Chloro-5-iodo-isoquinoline Ames Bacterial Reverse Mutation Assay (Ames Test) Compound->Ames Micro In Vitro Mammalian Micronucleus Test Compound->Micro S9_Ames +/- S9 Metabolic Activation Ames->S9_Ames S9_Micro +/- S9 Metabolic Activation Micro->S9_Micro Result_Ames Gene Mutation (Mutagenicity) S9_Ames->Result_Ames Result_Micro Chromosome Damage (Clastogenicity/Aneugenicity) S9_Micro->Result_Micro

Caption: Core in vitro genotoxicity testing workflow.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol follows the principles of OECD Test Guideline 471.

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA).

  • Test compound, positive controls (e.g., sodium azide, 2-nitrofluorene, 4-NQO), and vehicle control (DMSO).

  • S9 fraction from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver, with cofactor supplement (NADP, G6P).

  • Molten top agar, minimal glucose agar plates.

Procedure:

  • Dose Range Finding: Perform a preliminary cytotoxicity test on the bacterial strains to determine the appropriate concentration range of the test compound. High toxicity can lead to false negatives.

  • Main Experiment (Plate Incorporation Method):

    • For each strain, prepare tubes containing the test compound at several concentrations (typically 5-6 doses), vehicle control, or a positive control.

    • Perform each condition both with and without S9 mix.

    • To each tube, add 100 µL of the bacterial culture and 500 µL of S9 mix or buffer.

    • Add 2 mL of molten top agar, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies (his+ or trp+) on each plate. A positive result is indicated by a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.

Experimental Protocol: In Vitro Micronucleus Test

This protocol follows the principles of OECD Test Guideline 487.

Materials:

  • Mammalian cells (e.g., CHO-K1, V79, L5178Y, or TK6).

  • Test compound, positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9), and vehicle control (DMSO).

  • S9 fraction and cofactors (if necessary for the chosen cell line).

  • Cytochalasin B (to block cytokinesis, leading to binucleated cells).

  • Hypotonic solution (e.g., KCl), fixative (methanol:acetic acid), and DNA stain (e.g., Giemsa, DAPI).

Procedure:

  • Cell Treatment: Seed cells and allow them to grow for 24 hours. Treat cultures with the test compound at 3-4 concentrations (chosen based on Tier 1 cytotoxicity data, aiming for the highest concentration to cause ~50% cytotoxicity), vehicle, and positive controls.

  • Metabolic Activation: Conduct treatments for a short duration (e.g., 3-5 hours) in the presence and absence of S9 mix, followed by a recovery period. Also, conduct a continuous treatment (e.g., 24 hours) without S9.

  • Cell Harvest: Add Cytochalasin B to block cytokinesis. Harvest cells at a time point equivalent to 1.5-2 normal cell cycles after the start of treatment.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Scoring: Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm, indicative of chromosome loss or breakage).

Tier 3: Target Organ Toxicity Profiling

Hepatotoxicity Assessment

Rationale & Causality: The liver is the primary organ for drug metabolism and is a frequent target of drug-induced toxicity. [17]Several isoquinoline alkaloids have been investigated for their effects on the liver. [16][18][19]An in vitro screen using a human liver cell line like HepG2 can provide early warnings of potential hepatotoxicity. Key markers include the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium, which signifies compromised cell membrane integrity, and a reduction in albumin synthesis, indicating impaired metabolic function.

Experimental Protocol: HepG2 Hepatotoxicity Screen

  • Cell Culture: Culture HepG2 cells in 24-well plates until they form a confluent monolayer.

  • Treatment: Treat cells with 3-Chloro-5-iodo-isoquinoline at 3-4 non-lethal concentrations (e.g., IC50/10, IC50/4, IC50/2) for 24 and 48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Endpoint Measurement:

    • Enzyme Leakage: Collect the cell culture supernatant at each time point. Use commercially available colorimetric assay kits to measure the activity of ALT and AST.

    • Cell Viability: In the corresponding cell plate, perform a cell viability assay (e.g., AlamarBlue or MTT) to correlate enzyme leakage with cell death.

    • Albumin Synthesis: Use an ELISA kit to quantify human albumin in the supernatant as a marker of hepatocyte-specific function.

Cardiotoxicity Assessment

Rationale & Causality: Drug-induced cardiotoxicity is a leading cause of compound attrition during development and post-market withdrawal. [8][15]A primary mechanism is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which can lead to a prolongation of the QT interval on an electrocardiogram and increase the risk of fatal arrhythmias. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative promotes a more integrated approach, evaluating a compound's effect on multiple cardiac ion channels and using in silico models and human stem cell-derived cardiomyocytes (hiPSC-CMs) for a more predictive assessment. [8][20] Experimental Protocol: hiPSC-CMs and Multi-Electrode Array (MEA)

  • Cell Culture: Culture hiPSC-CMs on a multi-electrode array (MEA) plate. The cardiomyocytes will form a spontaneously beating syncytium.

  • Baseline Recording: Once a stable beating rhythm is established, record baseline electrophysiological parameters, including the field potential duration (FPD), which is the in vitro correlate of the QT interval.

  • Compound Addition: Add 3-Chloro-5-iodo-isoquinoline at increasing concentrations. After each addition, allow for an equilibration period before recording.

  • Data Acquisition & Analysis: Record the changes in FPD, beat rate, and arrhythmia incidence. A significant, concentration-dependent prolongation of the FPD is a red flag for potential proarrhythmic risk. This assay provides functional data that integrates the effects on multiple ion channels simultaneously.

Data Presentation: Organ-Specific Toxicity Summary

Table 2: Hepatotoxicity Markers in HepG2 Cells (48h)

Concentration (µM) % Increase in ALT Release % Increase in AST Release % Change in Albumin Level % Cell Viability
Vehicle Control 0% 0% 0% 100%
[Conc. 1] [Value] [Value] [Value] [Value]
[Conc. 2] [Value] [Value] [Value] [Value]

| [Conc. 3] | [Value] | [Value] | [Value] | [Value] |

Table 3: Cardiotoxicity Markers in hiPSC-CMs

Concentration (µM) % Change in Beat Rate % Change in Field Potential Duration (FPD) Arrhythmia Observed (Y/N)
Vehicle Control 0% 0% N
[Conc. 1] [Value] [Value] [Y/N]
[Conc. 2] [Value] [Value] [Y/N]

| [Conc. 3] | [Value] | [Value] | [Y/N] |

Conclusion & Forward Look

This technical guide outlines a robust, tiered, and mechanistically driven strategy for the initial in vitro toxicity assessment of 3-Chloro-5-iodo-isoquinoline. By systematically evaluating basal cytotoxicity, genotoxicity, and key organ-specific liabilities, this workflow provides a critical dataset for early-stage risk assessment. Positive findings in any of these assays do not necessarily terminate a compound's development but serve as crucial flags that warrant further investigation. For example, a positive Ames test would necessitate follow-up in vivo genotoxicity studies, while a significant hERG signal would prompt more detailed electrophysiology studies. The data generated through this screening cascade are essential for making informed, data-driven decisions in the drug discovery and development process, ultimately contributing to the selection of safer and more effective chemical entities.

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  • Abdubokiev, A., et al. (2025). Hepatoprotective Activity of Isoquinoline Alkaloids (F-5, F-24), and Their Derivatives (KV-6, KV-8) in CCl4-Induced Hepatotoxity. International Journal of Virology and Molecular Biology, 14(6), 156-164. [Link]

  • Chlebek, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Mini-Reviews in Medicinal Chemistry, 20(1), 4-22. [Link]

  • Abdubokiev, A., et al. (2025). Analysis of Hepatoprotective Activity of Isoquinoline Alkaloids (F-5, F-24), and their Derivatives (KV-6, KV-8) in CCl₄-Induced Hepatotoxity in Mice. Biomedical and Pharmacology Journal, 18(4). [Link]

  • ResearchGate. (n.d.). The effect of isoquinoline alkaloids -F-5 (A), F-24 (B) on the level of... [Link]

  • De la Cruz, H., et al. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental and Molecular Mutagenesis, 54(9), 744-753. [Link]

  • Abdubokiev, A., et al. (2025). Hepatoprotective Activity of Isoquinoline Alkaloids (F-5, F-24), and Their Derivatives (KV-6, KV-8) in CCl4-Induced Hepatotoxity. ResearchGate. [Link]

  • Ranganatha, R., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug, Healthcare and Patient Safety, 8, 1-8. [Link]

  • V., P., & C., S. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. [Link]

  • Sardas, S. (2011). Genotoxicity Tests from Biomarker Studies to the Regulations: National Perspective. Journal of Experimental and Clinical Medicine, 28(2), 61-65. [Link]

  • GOV.UK. (2024). Guidance on the genotoxicity testing strategies for germ cell mutagens. [Link]

  • Eskes, C., & Whelan, M. (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology, 2, 4. [Link]

  • Barbosa, M. A. G., et al. (2025). Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells. European Journal of Pharmacology, 988, 177234. [Link]

  • IntechOpen. (2024). Cytotoxicity Is the Key Test for In Vitro Toxicity. [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14569-14591. [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Mohd Shafiee, M. A., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ECETOC. (2007). Intelligent Testing Strategies in Ecotoxicology: Mode of Action Approach for Specifically Acting Chemicals. Technical Report No. 102. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 3-Chloro-5-iodo-isoquinoline in small molecule drug discovery

An In-Depth Technical Guide to the Application of 3-Chloro-5-iodo-isoquinoline in Small Molecule Drug Discovery Authored by: A Senior Application Scientist The isoquinoline scaffold is a cornerstone in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 3-Chloro-5-iodo-isoquinoline in Small Molecule Drug Discovery

Authored by: A Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. This guide focuses on a particularly versatile building block: 3-chloro-5-iodo-isoquinoline . We will explore its unique chemical attributes and provide detailed protocols for its application in the synthesis and evaluation of novel therapeutic agents, particularly kinase inhibitors.

The Strategic Advantage of the 3-Chloro-5-iodo-isoquinoline Scaffold

The power of 3-chloro-5-iodo-isoquinoline as a drug discovery intermediate lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the order of reactivity, which is generally I > Br > Cl.[4] This differential reactivity is not a limitation but a profound synthetic advantage, enabling a programmed, site-selective approach to molecular elaboration.

  • Position 5 (Iodo): The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a Palladium(0) catalyst. This allows for selective functionalization at the 5-position under relatively mild conditions, using reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.

  • Position 3 (Chloro): The carbon-chlorine bond is significantly stronger and more resistant to cleavage. It remains intact during the initial functionalization at the C5 position. Subsequently, this chloro group can be targeted for a second, distinct chemical modification, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

This two-step, selective functionalization strategy allows for the rapid generation of diverse chemical libraries from a single, common intermediate, which is a cornerstone of modern drug discovery campaigns.

Core Application: Development of Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The isoquinoline core is an effective ATP-mimetic scaffold, capable of binding to the ATP-binding pocket of many kinases. By strategically decorating the 3- and 5-positions of the isoquinoline ring, medicinal chemists can introduce substituents that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues within the kinase active site, thereby achieving both high potency and selectivity.

Derivatives of this scaffold are frequently explored as inhibitors of pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[1][5]

cluster_synthesis Sequential Functionalization Workflow Start 3-Chloro-5-iodo-isoquinoline Step1 Suzuki Coupling 1 (Mild Conditions) + R1-B(OH)2 Start->Step1 Selective reaction at C5-I Intermediate 3-Chloro-5-R1-isoquinoline Step1->Intermediate Step2 Suzuki Coupling 2 (Forcing Conditions) + R2-B(OH)2 Intermediate->Step2 Reaction at C3-Cl Product 3-R2-5-R1-isoquinoline (Diverse Library Member) Step2->Product

Caption: Sequential cross-coupling workflow for 3-chloro-5-iodo-isoquinoline.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives based on the 3-chloro-5-iodo-isoquinoline scaffold.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Iodo Position

This protocol details the selective coupling of an arylboronic acid to the 5-position of the scaffold, leaving the 3-chloro group intact for subsequent modification.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[7] The catalytic cycle involves the oxidative addition of Pd(0) to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The much greater reactivity of the C-I bond ensures high selectivity for this position.[4]

Materials and Reagents:

  • 3-Chloro-5-iodo-isoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 3.0 equivalents), anhydrous

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-chloro-5-iodo-isoquinoline (1.0 mmol), the chosen arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and anhydrous K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three to five times to ensure the complete removal of oxygen, which can deactivate the catalyst.[4]

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for at least 30 minutes. Using a syringe, add the degassed solvent (e.g., 10 mL) to the Schlenk flask containing the solids.

  • Reaction: Place the flask in a preheated oil bath at 80-90°C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-5-aryl-isoquinoline.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds against a target protein kinase.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The activity of the kinase leads to the depletion of ATP. An inhibitor will prevent this depletion. The remaining ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal directly proportional to the ATP concentration. Therefore, a higher signal indicates greater inhibition of the kinase.

Materials and Reagents:

  • Purified recombinant target kinase

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution at a concentration near the Kₘ for the target kinase

  • Test compounds (synthesized 3,5-disubstituted isoquinolines) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10-100 µM is appropriate. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "positive control" wells.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the kinase assay buffer. Add this mix to all wells of the plate.

  • Reaction Initiation: Allow the compounds and kinase to pre-incubate for 15-30 minutes at room temperature. Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding an equal volume of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "positive control" (100% inhibition) wells.

    • Percent Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_No_Inhibitor - Signal_Positive_Control))

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

cluster_kinase Mechanism of Kinase Inhibition Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate (Signal Transduction) Kinase->Phospho_Substrate Phosphorylates Blocked No Reaction Kinase->Blocked ATP ATP ATP->Kinase Binds Inhibitor Isoquinoline Inhibitor Inhibitor->Kinase Competitively Binds Substrate Substrate Substrate->Kinase

Caption: Competitive inhibition of a kinase by an isoquinoline-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of these protocols is to generate data that informs an SAR study. By systematically varying the substituents at the C3 and C5 positions and measuring the corresponding kinase inhibitory activity, researchers can build a model of the pharmacophore required for potent and selective inhibition.

Table 1: Hypothetical SAR Data for 3,5-Disubstituted Isoquinoline Analogs against Target Kinase X

Compound IDR¹ (at C5)R² (at C3)Kinase X IC₅₀ (nM)
1a Phenyl-Cl1,250
1b 4-Methoxyphenyl-Cl850
1c 3-Aminophenyl-Cl400
2a 3-Aminophenyl-NH₂150
2b 3-Aminophenyl-NH(Me)55
2c 3-AminophenylMorpholino25

This is illustrative data. The table demonstrates how adding a hydrogen bond donor at C5 (1c vs 1a) improves activity. Subsequent modification at C3, for instance by replacing the chloro group with a hydrogen-bond accepting morpholine group (2c), can further enhance potency, suggesting a specific interaction in that region of the ATP-binding pocket.

Conclusion

3-Chloro-5-iodo-isoquinoline is a powerful and versatile scaffold for small molecule drug discovery. Its unique electronic properties allow for predictable, sequential functionalization, enabling the efficient exploration of chemical space around a privileged core. The protocols provided herein offer a robust starting point for researchers to synthesize novel isoquinoline derivatives and evaluate their potential as targeted therapeutics, particularly as inhibitors of protein kinases. Through systematic application of these synthetic and biological methods, this scaffold will continue to be an invaluable tool in the development of next-generation medicines.

References

  • Myers, A. G. et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
  • Myers, A. G. et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC, NIH.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene. BenchChem.
  • Organic Chemistry Portal. Isoquinoline synthesis. Organic-Chemistry.org.
  • Das, B. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • BenchChem. An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol Derivatives and Analogs for Drug Discovery. BenchChem.
  • Sauthof, L. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Al-Suwaidan, I. A. et al. (2018). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.
  • Jo, H. et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • Unnamed Publisher. (2026). The Role of 3-Chloro-5-isoquinolinamine in Modern Organic Synthesis.
  • Cholewinski, G. et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org.
  • da Costa, M. F. B. et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Zhang, Y. et al. (2022). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • da Silva, A. F. M. et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed.
  • Zhang, Y. et al. (2022). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Request PDF.

Sources

Application

Application Note: Orthogonal Functionalization of 3-Chloro-5-iodo-isoquinoline in Drug Discovery

Executive Summary The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GPCR ligands. To r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GPCR ligands. To rapidly generate diverse libraries of isoquinoline derivatives, bifunctional building blocks are highly sought after. 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is an exceptional starting material that offers two distinct synthetic vectors. By exploiting the inherent electronic and steric differences between the C-I and C-Cl bonds, researchers can perform highly controlled, sequential orthogonal cross-coupling reactions. This application note provides validated, step-by-step protocols for achieving strictly regioselective C-5 functionalization followed by C-3 amination.

Chemical Properties & Mechanistic Causality

The success of orthogonal cross-coupling with 3-Chloro-5-iodo-isoquinoline relies entirely on the differential rates of oxidative addition by the active Palladium(0) catalyst into the carbon-halogen bonds.

  • Bond Dissociation Energies (BDE): The chemoselectivity is fundamentally driven by thermodynamics and kinetics. The C(sp2)–I bond is significantly weaker (BDE ≈ 51 kcal/mol) compared to the C(sp2)–Cl bond (BDE ≈ 81–84 kcal/mol)[1].

  • Reactivity Profile: In transition-metal-catalyzed cross-coupling, the reactivity order strictly follows C–I > C–Br >> C–Cl[1]. This massive energy gap allows for the selective activation of the C-5 position.

  • Catalytic Causality: By utilizing a mild catalyst system (e.g., Pd(dppf)Cl2​ ) at moderate temperatures (80 °C), oxidative addition occurs exclusively at the C-5 iodine position. The C-3 chlorine remains completely inert. Once the C-5 position is functionalized, the C-3 chlorine can be activated using a more electron-rich, sterically demanding ligand (e.g., BrettPhos) at elevated temperatures (110 °C). The bulky ligand forces the formation of a highly reactive, monoligated Pd0L species, which is necessary to overcome the high activation energy barrier of the C–Cl bond.

Strategic Workflow: Sequential Cross-Coupling

Workflow Node1 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) Node2 5-Aryl-3-chloro-isoquinoline (Stable Intermediate) Node1->Node2 Step 1: Suzuki Coupling Pd(dppf)Cl2, 80°C Exclusive C-I Activation Node3 3-Amino-5-aryl-isoquinoline (Final API Scaffold) Node2->Node3 Step 2: Buchwald-Hartwig Pd2(dba)3, BrettPhos, 110°C C-Cl Activation

Figure 1: Orthogonal cross-coupling workflow for 3-Chloro-5-iodo-isoquinoline.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: Couple an arylboronic acid to the C-5 position while preserving the C-3 chloride for downstream functionalization.

Reagents:

  • 3-Chloro-5-iodo-isoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-iodo-isoquinoline, the arylboronic acid, and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Pd0 intermediates are highly oxygen-sensitive; rigorous degassing prevents catalyst oxidation and suppresses homocoupling side reactions.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane, followed by a sparged aqueous solution of Na2​CO3​ (2.0 M).

  • Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 4–6 hours. Causality: Limiting the temperature to 80 °C and using a moderately electron-rich bidentate ligand (dppf) ensures the C–Cl bond remains unactivated.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material mass disappears. Self-Validation: The product mass must retain the characteristic 3:1 isotopic pattern of a single chlorine atom, confirming orthogonality.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination at C-3

Objective: Couple a primary or secondary amine to the sterically hindered and electronically deactivated C-3 chloride.

Reagents:

  • 5-Aryl-3-chloro-isoquinoline intermediate (1.0 equiv, 0.5 mmol)

  • Amine (1.5 equiv, 0.75 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • BrettPhos (0.06 equiv, 6 mol%)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a pressure vial with the 5-aryl-3-chloro-isoquinoline, Pd2​(dba)3​ , BrettPhos, and NaOtBu . Causality: NaOtBu is highly hygroscopic; a glovebox setup ensures strictly anhydrous conditions, preventing the base-mediated hydrolysis of the C-Cl bond to a hydroxyl group.

  • Solvent & Amine Addition: Add anhydrous toluene and the amine. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 110 °C in a pre-heated reaction block for 12–16 hours.

  • Validation Checkpoint: Analyze via LC-MS. Self-Validation: Complete disappearance of the 3:1 chlorine isotopic pattern must be observed, replaced by the exact mass of the aminated product.

  • Workup & Purification: Cool to room temperature, dilute with DCM, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Quantitative Data Summary

To demonstrate the necessity of the specific catalytic systems chosen for the C-3 amination (Protocol B), Table 1 summarizes the optimization data for the coupling of 5-phenyl-3-chloro-isoquinoline with morpholine.

Table 1: Optimization of C-3 Amination of 5-Phenyl-3-chloro-isoquinoline

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation
1 Pd(dppf)Cl2​ / dppf Na2​CO3​ Dioxane/ H2​O 80240% No C–Cl activation (Orthogonality confirmed)
2 Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene1001645% Incomplete conversion, slow oxidative addition
3 Pd2​(dba)3​ / BrettPhos NaOtBu Toluene1101292% Full conversion, clean product profile

Mechanistic Insights & Troubleshooting

  • Dehalogenation at C-5 (Step 1): If protodehalogenation (replacement of iodine with hydrogen) is observed during the Suzuki coupling, it is typically due to trace alcohols in the solvent acting as hydride sources via β -hydride elimination on the palladium center. Ensure high-purity, anhydrous 1,4-Dioxane is used.

  • Over-coupling at C-3 (Step 1): The C-Cl bond is generally stable at 80 °C. However, if highly electron-rich arylboronic acids cause trace C-3 cross-coupling, reduce the reaction temperature to 60 °C or switch to a less active catalyst like Pd(PPh3​)4​ .

  • Catalyst Poisoning (Step 2): Isoquinoline nitrogens can coordinate strongly to palladium, potentially poisoning the catalyst by forming off-cycle inactive species. The use of highly sterically demanding ligands like BrettPhos physically prevents the formation of these inactive bis-isoquinoline palladium complexes, ensuring high turnover numbers.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) URL:[Link]

Sources

Method

Regioselective functionalization techniques for 3-Chloro-5-iodo-isoquinoline

An Application Guide to the Regioselective Functionalization of 3-Chloro-5-iodo-isoquinoline For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged structure found in n...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Functionalization of 3-Chloro-5-iodo-isoquinoline

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged structure found in numerous pharmaceuticals and functional materials. The ability to precisely introduce molecular complexity is paramount for developing novel compounds. 3-Chloro-5-iodo-isoquinoline is a particularly valuable building block, offering two distinct halogenated sites for functionalization. This guide provides a detailed exploration of the principles and protocols for achieving regioselective modification of this substrate, leveraging the inherent differences in carbon-halogen bond reactivity.

The Principle of Regioselectivity: A Tale of Two Halogens

The key to selectively functionalizing 3-chloro-5-iodo-isoquinoline lies in the differential reactivity of the C-I and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] This hierarchy is primarily governed by the carbon-halogen bond dissociation energies (BDEs). The C-I bond, with an average BDE of ~240 kJ/mol, is significantly weaker than the C-Cl bond, which has a BDE of ~382 kJ/mol.[2]

In the context of palladium-catalyzed cross-coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[3] Due to its lower bond energy, the C-I bond undergoes oxidative addition much more readily and under milder conditions than the more robust C-Cl bond.[1][4] This kinetic difference allows for a wide window of reaction conditions where the C5-iodo position can be selectively functionalized while the C3-chloro position remains untouched.

cluster_0 Reactivity Hierarchy cluster_1 Selective Functionalization Strategy Reactivity C-I > C-Br > C-Cl BDE Lower BDE > Higher BDE Rate Faster Oxidative Addition > Slower Oxidative Addition Start 3-Chloro-5-iodo-isoquinoline Mild MILD Conditions (Selective for C-I) Start->Mild 1st Coupling Product1 3-Chloro-5-R-isoquinoline Mild->Product1 Harsh HARSH Conditions (Activates C-Cl) Product2 3-R'-5-R-isoquinoline Harsh->Product2 Product1->Harsh 2nd Coupling

Caption: Strategic approach to sequential functionalization.

Part 1: Selective Functionalization at the C5-Position (Iodo-selective Reactions)

By employing standard, mild cross-coupling conditions, the C5-iodo position can be selectively targeted. The following protocols are representative examples of highly versatile and widely used transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. Its tolerance for a wide variety of functional groups makes it a cornerstone of modern synthesis.

Mechanistic Insight: The catalytic cycle begins with the selective oxidative addition of the Pd(0) catalyst into the weaker C-I bond. Following transmetalation with the boronic acid derivative and reductive elimination, the C-C coupled product is released, regenerating the Pd(0) catalyst.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-chloro-5-iodo-isoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling:

Arylboronic Acid Product Expected Yield
Phenylboronic acid 3-Chloro-5-phenyl-isoquinoline >90%
4-Methoxyphenylboronic acid 3-Chloro-5-(4-methoxyphenyl)-isoquinoline >90%
3-Thienylboronic acid 3-Chloro-5-(thiophen-3-yl)-isoquinoline ~85%
4-Fluorophenylboronic acid 3-Chloro-5-(4-fluorophenyl)-isoquinoline >90%

Yields are estimated based on typical Suzuki-Miyaura couplings of iodoarenes under the specified conditions.[5][6]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[7][8] The reaction is typically co-catalyzed by palladium and copper(I).[7]

Mechanistic Insight: The palladium cycle proceeds similarly to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the key C-C bond formation. The use of mild conditions is crucial to prevent coupling at the C-Cl bond.[9]

Detailed Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 3-chloro-5-iodo-isoquinoline (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and THF (5 mL). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Dry over MgSO₄, filter, and evaporate the solvent. Purify the product by flash column chromatography.

Start 3-Chloro-5-iodo-isoquinoline + Terminal Alkyne Catalysts PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) Start->Catalysts Room Temp. Product 3-Chloro-5-alkynyl-isoquinoline Catalysts->Product C-C Coupling

Caption: Workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][10] The choice of ligand is critical for achieving high efficiency and selectivity.

Mechanistic Insight: The selectivity for the C-I bond is again driven by the ease of oxidative addition. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the reductive elimination step and stabilize the active Pd(0) catalyst, allowing the reaction to proceed under conditions mild enough to leave the C-Cl bond intact.[4]

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 3-chloro-5-iodo-isoquinoline (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Representative Data for Buchwald-Hartwig Amination:

Amine Product Expected Yield
Morpholine 4-(3-Chloro-isoquinolin-5-yl)morpholine ~90%
Aniline (3-Chloro-isoquinolin-5-yl)-phenyl-amine ~85%
Benzylamine Benzyl-(3-chloro-isoquinolin-5-yl)-amine ~88%

Yields are estimated based on reactions with analogous chloro-iodo aryl halides.[4][11][12]

Part 2: Functionalization at the C3-Position

Once the C5 position has been functionalized, the remaining C3-chloro group can be targeted. This typically requires more forcing conditions to overcome the higher activation energy of C-Cl bond cleavage.

Strategy: Using the 3-chloro-5-aryl-isoquinoline product from a Suzuki reaction as a starting material, a second cross-coupling can be performed. This often involves:

  • Higher Temperatures: Increasing the reaction temperature (e.g., >120 °C).

  • More Active Catalysts: Employing catalyst systems known for activating aryl chlorides, which may involve specialized ligands (e.g., bulky biarylphosphines like SPhos or RuPhos) or nickel-based catalysts.[13]

  • Stronger Bases: Using bases like K₃PO₄ or Cs₂CO₃.

Illustrative Protocol: Second Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial, add the 3-chloro-5-aryl-isoquinoline (1.0 mmol), a second arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv.).

  • Solvent and Reaction: Add degassed toluene/water (5:1, 5 mL) and seal the vial. Heat in a microwave reactor to 130-150 °C for 30-60 minutes.

  • Work-up and Purification: Follow the standard work-up and purification procedures described previously to isolate the 3,5-diaryl-isoquinoline.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of 3-aryl substituted isoquinolines by Lin et al.⁶⁰. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. Available at: [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. ACS Publications. Available at: [Link]

  • C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. PMC. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed. Available at: [Link]

  • Palladium-Catalyzed C–H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling. Chem-Station. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. pubs.acs.org. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. SpringerLink. Available at: [Link]

  • Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. ResearchGate. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]

  • C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. Vedantu. Available at: [Link]

  • Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Publishing. Available at: [Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Available at: [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. Available at: [Link]

  • Methods for preparing isoquinolines. Google Patents.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. MDPI. Available at: [Link]

Sources

Application

Application Note: Chemoselective Sonogashira Coupling Protocols for 3-Chloro-5-iodo-isoquinoline

Executive Summary The synthesis of complex, multi-substituted heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, multi-substituted heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a highly valuable dihalogenated building block that enables orthogonal, site-selective functionalization. This application note provides a field-proven, self-validating protocol for the chemoselective Sonogashira cross-coupling at the C5 (iodo) position, preserving the C3 (chloro) position for downstream derivatization.

By leveraging the significant thermodynamic and kinetic differences between C–I and C–Cl bonds, researchers can construct sophisticated isoquinoline derivatives without the need for complex protecting group strategies.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The success of orthogonal cross-coupling relies entirely on the differential reactivity of the halogen substituents during the oxidative addition step of the palladium catalytic cycle.

  • Bond Dissociation Energies (BDE): The C–I bond is significantly weaker (~238 kJ/mol) compared to the C–Cl bond (~397 kJ/mol)[1].

  • Oxidative Addition Kinetics: Palladium(0) inserts into the C–I bond at room temperature to 50 °C using standard phosphine ligands (e.g., PPh3). In contrast, the activation of an unactivated C–Cl bond typically requires elevated temperatures (>80 °C) and electron-rich, sterically bulky ligands (e.g., XPhos, SPhos, or N-heterocyclic carbenes)[2].

  • Causality of Reagent Selection:

    • PdCl2(PPh3)2: Selected as a robust, air-stable Pd(II) precatalyst that is easily reduced in situ to the active Pd(0) species. It is active enough for C–I insertion but insufficiently electron-rich to activate the C–Cl bond, ensuring >99:1 chemoselectivity.

    • CuI (Co-catalyst): Accelerates the reaction by forming a highly nucleophilic copper-acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II)-aryl complex.

    • Degassing (Critical Step): Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

Orthogonal Functionalization Strategy

Workflow SM 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) Sono Sonogashira Coupling (Chemoselective C-I Activation) SM->Sono Terminal Alkyne Pd(0), CuI, Base, 25°C Int 5-Alkynyl-3-chloro-isoquinoline (C-Cl Bond Intact) Sono->Int Downstream Suzuki / Buchwald-Hartwig (C-Cl Activation) Int->Downstream Boronic Acid / Amine Pd(0), Strong Base, 90°C Prod 3,5-Disubstituted Isoquinoline (Complex Scaffold) Downstream->Prod

Diagram 1: Orthogonal functionalization workflow exploiting halogen reactivity differentials.

Quantitative Data: Reaction Optimization

To demonstrate the boundaries of this chemoselective system, Table 1 summarizes the optimization data. Note how altering the ligand and temperature (Entry 3) forces the loss of chemoselectivity, validating the necessity of mild conditions.

Table 1: Optimization of Sonogashira Coupling on 3-Chloro-5-iodo-isoquinoline

EntryCatalyst (mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Selectivity (C5 vs C3)
1 PdCl2(PPh3)2 (5%) CuI (10%) Et3N / THF 25 88 >99:1
2Pd(PPh3)4 (5%)CuI (10%)iPr2NH / DMF5092>99:1
3Pd(OAc)2 / XPhos (5%)CuI (10%)Cs2CO3 / Dioxane904560:40 (Loss of selectivity)
4PdCl2(PPh3)2 (5%)NoneEt3N / THF5030>99:1 (Sluggish kinetics)

Experimental Protocol: Chemoselective Sonogashira Coupling

This self-validating protocol is designed for a 1.0 mmol scale synthesis of 5-(phenylethynyl)-3-chloro-isoquinoline.

Materials & Reagents
  • 3-Chloro-5-iodo-isoquinoline (1.0 mmol, 289.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.05 mmol, 35.1 mg)

  • Copper(I) iodide [CuI] (0.10 mmol, 19.0 mg)

  • Triethylamine (Et3N) (3.0 mmol, 0.42 mL) - Freshly distilled or Sure/Seal™

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat this cycle three times to ensure an anhydrous, oxygen-free environment.

  • Reagent Loading: Add 3-chloro-5-iodo-isoquinoline, PdCl2(PPh3)2, and CuI to the flask.

  • Solvent & Base Addition: Inject anhydrous THF (5.0 mL) and Et3N (0.42 mL) via syringe.

  • Degassing (Crucial): Sparge the stirring mixture with Argon for 10 minutes. Scientific Rationale: Removing dissolved O2 prevents the Cu-catalyzed oxidative dimerization of phenylacetylene (Glaser coupling), which would consume the alkyne and complicate purification.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe over 2 minutes. The solution will typically transition from yellow/orange to a dark brown/black color, indicating the formation of the active Pd(0) species and Cu-acetylide.

  • Reaction Monitoring: Stir the reaction at room temperature (25 °C). Monitor via TLC (Hexanes:EtOAc 4:1) or LCMS. Complete consumption of the starting material should occur within 2 to 4 hours.

  • Quenching & Workup: Dilute the reaction mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble copper salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (2 × 15 mL) to sequester residual copper, followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution Hexanes to 10% EtOAc in Hexanes) to afford the pure 5-alkynyl-3-chloro-isoquinoline.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the synergistic relationship between the Palladium and Copper cycles.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA + 3-Chloro-5-iodo-isoquinoline TM Trans- metalation OA->TM Pd(II) Intermediate (Ar-Pd-I) RE Reductive Elimination TM->RE Pd(II) Intermediate (Ar-Pd-Alkynyl) RE->Pd0 - 5-Alkynyl Product CuCycle CuI / Base / Alkyne Generation of Cu-Acetylide CuCycle->TM Cu-Acetylide

Diagram 2: Bimetallic catalytic cycle of the Sonogashira coupling highlighting the Cu-acetylide transfer.

Downstream Functionalization (Proof of Concept)

Once the 5-position is alkynylated, the intact 3-chloro position can be activated for further structural elaboration. Because the C–Cl bond is less reactive, a more aggressive catalytic system is required.

General Suzuki-Miyaura Protocol for the C3 Position:

  • Substrate: 5-Alkynyl-3-chloro-isoquinoline (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%) + XPhos (5 mol%) - The bulky, electron-rich XPhos ligand is mandatory to facilitate the difficult oxidative addition into the C–Cl bond.

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene/H2O (5:1)

  • Conditions: 100 °C for 12 hours under Argon.

Troubleshooting & Best Practices

  • Incomplete Conversion / Stalled Reaction: If the C-I coupling stalls, it is often due to catalyst deactivation by oxygen. Ensure strict Schlenk techniques. Alternatively, the alkyne may have been consumed via Glaser homocoupling. Check the LCMS for a mass corresponding to the alkyne dimer; if present, re-degas the solvent and add an additional 0.5 equivalents of alkyne.

  • Loss of Chemoselectivity (Over-coupling): If di-alkynylation is observed (coupling at both C5 and C3), the reaction temperature is too high, or an overly electron-rich phosphine ligand was mistakenly used. Strictly adhere to PPh3-based catalysts and keep the temperature ≤ 50 °C.

  • Copper-Free Alternatives: For substrates highly sensitive to copper (e.g., those prone to unwanted alkyne cycloadditions), a copper-free Sonogashira can be performed using Pd(PPh3)4 and a stronger amine base (like pyrrolidine) at slightly elevated temperatures (50 °C), though reaction times will increase significantly.

References

  • Weix, D. J., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Retrieved from[Link]

  • Preobrajenski, A. B., et al. (2017). Sonogashira cross-coupling over Au(111): From UHV to ambient pressure. ResearchGate. Retrieved from[Link]

Sources

Method

Application Note: Sequential Orthogonal Cross-Coupling of 3-Chloro-5-iodo-isoquinoline for the Preparation of Biologically Active Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The compound 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The compound 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) is a privileged, bifunctional heterocyclic scaffold widely utilized in the discovery of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. This application note details a robust, self-validating methodology for the regioselective, orthogonal functionalization of this scaffold. By exploiting the differential reactivity of the C5-I and C3-Cl bonds, chemists can sequentially build complex polypharmacological agents without the need for cumbersome protecting group strategies.

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why a reaction sequence works, rather than just knowing how to run it. The strategic value of 3-chloro-5-iodo-isoquinoline is governed by the intrinsic electronic properties and bond dissociation energies of its carbon-halogen bonds:

  • C5-I Bond (High Reactivity): The carbon-iodine bond is highly polarizable and possesses a low bond dissociation energy. Palladium(0) undergoes rapid oxidative addition at the C5 position under mild thermal conditions (60–80 °C) using standard phosphine ligands (e.g., dppf or PPh₃).

  • C3-Cl Bond (Low Reactivity): The carbon-chlorine bond at the C3 position is notoriously sluggish toward oxidative addition and remains completely inert during C5 functionalization. This establishes a reliable synthetic handle. Subsequent activation of the C3-Cl bond requires elevated temperatures (100–110 °C), strong bases, and bulky, electron-rich ligands (e.g., XPhos or N-heterocyclic carbenes) to force oxidative addition and facilitate reductive elimination[1].

This orthogonal reactivity enables a modular, two-step diversification strategy—typically a Suzuki-Miyaura coupling at C5 followed by a Buchwald-Hartwig amination at C3. This exact sequence has been successfully deployed in the synthesis of potent MPS1 kinase inhibitors[2] and demonstrates the utility of latent heteroaryl nucleophiles in complex drug design[3].

Workflow & Signaling Pathway Diagram

The following diagram illustrates the logical progression and mechanistic intermediates of the orthogonal cross-coupling workflow.

OrthogonalCoupling SM 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) Step1 Pd(0), Mild Base, 80°C Suzuki-Miyaura Coupling SM->Step1 Int1 Oxidative Addition at C5-I (Fast, Low Energy Barrier) Step1->Int1 Prod1 5-Aryl-3-chloro-isoquinoline (Stable Intermediate) Int1->Prod1 Transmetalation & Reductive Elimination Step2 Pd(0), Strong Base, 100°C Buchwald-Hartwig Amination Prod1->Step2 Int2 Oxidative Addition at C3-Cl (Requires e⁻-rich Ligands) Step2->Int2 Prod2 3,5-Disubstituted Isoquinoline (Bioactive Analog) Int2->Prod2 Amine Coordination & Reductive Elimination

Orthogonal cross-coupling workflow for 3-Chloro-5-iodo-isoquinoline.

Step-by-Step Experimental Protocols

The Self-Validating System: This protocol is designed to be self-validating via LC-MS. Following Protocol A, the mass spectrum of the intermediate must exhibit a classic 3:1 isotopic cluster (M / M+2) indicative of the preserved C3-chlorine atom. The disappearance of this isotopic cluster after Protocol B provides immediate, definitive proof of successful C3 amination.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Chemoselective arylation at C5 while strictly preserving the C3-Cl bond.

Reagents:

  • 3-Chloro-5-iodo-isoquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M)

Procedure:

  • Degassing: Charge a Schlenk flask with 3-chloro-5-iodo-isoquinoline, arylboronic acid, and Pd(dppf)Cl₂. Add 1,4-dioxane. Sparge the mixture with argon gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.

  • Base Addition: Add the 2M aqueous K₂CO₃ solution (previously degassed with argon).

    • Causality: The biphasic Dioxane/H₂O system ensures optimal solubility of both the organic substrates and the inorganic base. The hydroxide/carbonate ions are essential for forming the reactive palladium-hydroxo complex that drives the transmetalation step.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS.

    • Causality: Restricting the temperature to 80 °C ensures that the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition, but remains too low to activate the C3-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the 5-aryl-3-chloro-isoquinoline intermediate.

Protocol B: Buchwald-Hartwig Amination at C3

Objective: Amination of the recalcitrant C3-Cl bond to yield the final bioactive analog[4].

Reagents:

  • 5-Aryl-3-chloro-isoquinoline (1.0 equiv, from Protocol A)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos or BrettPhos (0.10 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Procedure:

  • Preparation: In a glovebox or under a strict argon atmosphere, charge a sealed reaction tube with the 5-aryl-3-chloro-isoquinoline, amine, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Any trace moisture will quench the strong base and hydrolyze the delicate Pd-amido intermediate, stalling the catalytic cycle entirely.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat to 100–110 °C for 12–16 hours.

    • Causality: The bulky, highly electron-rich dialkylbiaryl phosphine ligand (XPhos) is strictly required here. Its electron density lowers the activation barrier for oxidative addition into the unreactive C-Cl bond, while its immense steric bulk forces the two coupling partners together, accelerating the final reductive elimination step to form the C-N bond.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or flash chromatography.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected quantitative yields for the orthogonal functionalization of 3-chloro-5-iodo-isoquinoline, including alternative coupling strategies.

Reaction StepTarget BondCatalyst SystemBase / SolventTemp (°C)Typical Yield
Suzuki-Miyaura C5-IPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O8075 - 90%
Buchwald-Hartwig C3-ClPd₂(dba)₃ (5 mol%), XPhosNaOtBu / Toluene11060 - 85%
Sonogashira (Alt) C5-IPd(PPh₃)₄, CuIEt₃N / DMF6070 - 88%
SNAr (Alt) C3-ClNone (Neat Amine)DIPEA / NMP15040 - 65%

Table 1: Summary of optimized reaction conditions and typical yields for the functionalization of 3-chloro-5-iodo-isoquinoline analogs.

References

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society[Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine MDPI Molbank[Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature Organic Letters[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Chloro-5-iodo-isoquinoline synthesis

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I've moved on to analyzing the Google search results, identifying the main problems and challenges in synthesizing 3-Chloro-5-iodo-isoquinoline. This will lead to the structure of a technical support center, including FAQs about low yield, impurities, and purification. I'm focusing on explanations of the underlying chemistry to guide troubleshooting.

Developing Support Center Structure

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Crafting The Support Guide

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Analyzing Synthetic Routes

I'm now delving into specific synthetic routes, prioritizing those that offer high yields. I'm focusing on two primary strategies: introducing the substituents onto a pre-formed isoquinoline core (including exploring the NIS method from CN112300072 A) and constructing the isoquinoline ring with substituents in place. I'm also planning to investigate the applicability of the Bischler-Napieralski reaction in this context. I will be including some tables and some diagrams.

Developing The Guide's Structure

I am now structuring the guide as a detailed Q&A for researchers, emphasizing reaction yield improvement. It focuses on experimental choices, authoritative citations, and detailed references with clickable URLs. I'm incorporating tables for quantitative data, step-by-step protocols, and Graphviz diagrams for clarity.

I'm identifying potential synthetic routes for 3-Chloro-5-iodo-isoquinoline, focusing on two strategies: introducing substituents to a pre-formed isoquinoline core (including NIS method from CN112300072 A) and building the ring with substituents in place. The Bischler-Napieralski reaction is also being investigated.

I'm prioritizing the Q&A format, considering potential challenges users might face, such as low yields in iodination (suitable isoquinoline derivatives, iodinating agents, reaction conditions, and common side products) and chlorination (chlorinating agents and specific challenges).

Refining the Guide's Focus

I am now focusing on refining the guide to address typical user challenges for 3-Chloro-5-iodo-isoquinoline synthesis. My emphasis is on specific routes, including iodination and chlorination, and their respective challenges. I plan to present solutions through a clear Q&A format, addressing experimental choices, cited sources, and protocols. I also plan to have a diagram for clear visual aid.

Structuring the Guide Content

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Refining the Guide Content

I am now focusing on refining the troubleshooting content, prioritizing yield improvement strategies in both iodination and chlorination steps. I've begun crafting specific FAQs addressing low yields in each step, citing reliable sources like the CN112300072 A patent and other literature. I'm developing detailed protocols within each FAQ to provide actionable guidance, including reaction conditions and side product avoidance.

Refining the Guide Content

I'm now integrating information on purifying the target compound, focusing on practical methods. I'm building out a section addressing purification difficulties with column chromatography and crystallization techniques, drawing from Reddit discussions and general literature. My aim is to provide comprehensive, easy-to-follow solutions within the Q&A format.

Refining the Guide Structure

I'm now drafting the guide with a focus on yield improvement through Q&A, and I'm developing sections covering iodination and chlorination challenges, as well as purification difficulties, each with step-by-step protocols, and relevant diagrams. I am now incorporating specific citations, with a layout that is clear and easy to follow. I am still developing the detailed protocols for each of these sections.

Developing Detailed Protocols

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Optimization

Troubleshooting solubility issues with 3-Chloro-5-iodo-isoquinoline in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 3-Chloro-5-iodo-isoquinoline .

Rather than relying on trial and error, this guide deconstructs the thermodynamic causes of insolubility and provides self-validating, step-by-step methodologies to ensure your compound is fully solvated for downstream assays and cross-coupling reactions.

Introduction & Physicochemical Context

3-Chloro-5-iodo-isoquinoline is a highly valuable di-halogenated heterocyclic building block used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and pharmaceutical scaffold design[1]. However, researchers frequently encounter significant solubility bottlenecks.

The Causality of Insolubility: The planar nature of the isoquinoline core promotes strong π−π stacking in the solid state. Simultaneously, the dual halogen substituents (chlorine and iodine) induce rigid intermolecular halogen bonding. This results in a remarkably high crystal lattice energy that resists dissolution in non-polar and weakly polar solvents[2]. Overcoming this barrier requires precise solvent selection and physical disruption techniques.

Quantitative Physicochemical Properties

Understanding the baseline properties is critical for predicting solvent compatibility and stability.

PropertyValueSource / Impact on Solubility
CAS Number 1695831-18-5Standard identifier for material sourcing[3].
Molecular Weight 289.5 g/mol Moderate MW; the bulkiness of the iodine atom reduces the entropy of dissolution[4].
LogP (Predicted) ~3.50Highly lipophilic; practically insoluble in aqueous media without surfactants[4].
Storage Temperature 2-8°CCold storage preserves the labile C-I bond but requires warming to room temp before dissolution to prevent condensation[3].
Purity 95%Trace impurities can act as nucleation sites, causing premature precipitation[3].

Frequently Asked Questions (FAQs)

Q1: Why does 3-chloro-5-iodo-isoquinoline precipitate out of standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature? A: The precipitation is a thermodynamic consequence of the compound's high crystal lattice energy outcompeting the solvation energy provided by moderately polar solvents. DCM and EtOAc lack strong hydrogen-bond accepting capabilities. To break the stable π−π and halogen-bonded networks, you must use solvents with higher dielectric constants and strong dipole moments, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1].

Q2: I am setting up a palladium-catalyzed cross-coupling reaction. Which solvent system maximizes both solubility and catalytic efficiency? A: For cross-coupling, pure DMF or a mixture of Tetrahydrofuran (THF) and water is highly recommended. Halogenated isoquinolines show enhanced solubility in THF due to its ether oxygen coordinating with the electron-deficient regions (sigma-holes) of the halogens[1]. If using a biphasic system (e.g., THF/H 2​ O), ensure the compound is fully dissolved in the THF phase prior to adding the aqueous base to prevent it from "crashing out."

Q3: Can I use heat to force the compound into solution? A: Yes, but with strict limitations. Gentle heating (up to 40–45°C) increases the kinetic energy of the solvent molecules, aiding dissolution. However, exceeding 60°C for prolonged periods—especially in the presence of light or transition metal trace impurities—risks homolytic cleavage of the labile C-I bond at the 5-position. Always combine gentle heating with mechanical disruption (e.g., sonication) to minimize thermal exposure.

Q4: How do I maintain solubility when diluting a DMSO stock solution into aqueous assay buffers? A: Isoquinoline derivatives are notoriously prone to aggregation in aqueous environments[2]. When diluting a concentrated DMSO stock (e.g., 100 mM) into an aqueous buffer, the sudden shift in polarity causes the compound to nucleate and form micro-precipitates. To prevent this:

  • Keep the final DMSO concentration 2% if the biological assay tolerates it.

  • Introduce a surfactant (e.g., Tween-20) or a co-solvent (e.g., PEG-400) to the aqueous buffer before adding the DMSO stock to create stabilizing micelles.

Experimental Protocols: Self-Validating Dissolution Workflows

To ensure reproducibility and prevent false negatives in your assays or low yields in your syntheses, follow these standardized protocols. Every protocol includes a self-validation step to confirm success before proceeding.

Protocol A: Preparation of a 0.1 M Stock Solution in DMSO

Causality Focus: This protocol uses mechanical cavitation rather than high heat to disrupt the crystal lattice, protecting the highly reactive iodine substituent.

  • Equilibration: Remove the 3-chloro-5-iodo-isoquinoline vial from 2-8°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Reasoning: Prevents atmospheric moisture condensation, which drastically reduces solubility in organic solvents.

  • Weighing and Solvent Addition: Weigh 28.95 mg of the compound into a clean, dry amber glass vial (amber protects the light-sensitive C-I bond). Add exactly 1.0 mL of anhydrous, degassed DMSO.

  • Sonication-Assisted Dissolution: Seal the vial and place it in an ultrasonic bath at room temperature for 5–10 minutes. Reasoning: Sonication provides localized high-energy cavitation bubbles that physically break apart the crystalline aggregates without raising the bulk temperature to degradation thresholds.

  • Self-Validation (Turbidity Check): Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the vial against a dark background. If a pellet is visible, the solution is super-saturated and requires further dilution. If clear, the stock is validated and ready for use.

Protocol B: Sequential Solvent Screening for Complex Reactions

When DMSO or DMF cannot be used due to reaction incompatibility, follow this sequential approach to engineer a custom solvent blend.

  • Primary Solubilization: Attempt dissolution in pure THF. If incomplete, proceed to step 2.

  • Co-solvent Addition: Add up to 20% (v/v) of a polar aprotic co-solvent like Acetonitrile (MeCN) or 1,4-Dioxane.

  • Thermal Agitation: Heat the mixture to 45°C while stirring at 800 rpm for 15 minutes.

  • Self-Validation (Cooling Observation): Allow the solution to cool to room temperature undisturbed. If precipitation occurs upon cooling, the system is metastable, and the co-solvent ratio must be increased.

Logical Troubleshooting Workflow

SolubilityWorkflow Start Start: Solid 3-Chloro-5-iodo-isoquinoline Solvent Select Primary Solvent (DMSO, DMF, or THF) Start->Solvent Dissolve Agitation & Gentle Heating (Sonication, Max 45°C) Solvent->Dissolve Check Centrifugation & Visual Check (10,000 x g, 2 min) Dissolve->Check Success Clear Solution: Proceed to Reaction/Assay Check->Success No Pellet Fail Pellet/Turbidity Detected: Incomplete Dissolution Check->Fail Pellet Visible Adjust Add Polar Co-solvent (e.g., PEG-400, MeCN) Fail->Adjust Adjust->Dissolve Re-evaluate

Workflow for troubleshooting 3-chloro-5-iodo-isoquinoline solubility in organic solvents.

References

  • Title: 2,6-Dichloro-4-iodopyridine Chemical Properties & Related Isoquinolines Source: chem960.com URL: 1

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: mdpi.com URL: 2

  • Title: 3-Chloro-5-iodo-isoquinoline Chemical Properties Source: fluorochem.co.uk URL: 4

  • Title: 3-chloro-5-iodo-isoquinoline | 1695831-18-5 Product Page Source: sigmaaldrich.com URL: 3

  • Title: Improving solubility – a close look at available approaches Source: sigmaaldrich.com URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Chloro-5-iodo-isoquinoline Coupling

Welcome to the Technical Support Center. As drug development professionals, scaling up cross-coupling reactions while minimizing precious metal waste and avoiding costly downstream purification is a critical mandate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, scaling up cross-coupling reactions while minimizing precious metal waste and avoiding costly downstream purification is a critical mandate. 3-Chloro-5-iodo-isoquinoline is a highly valuable dihaloheteroarene building block. Its inherent asymmetry offers a strategic advantage: the C5-iodo bond is significantly more reactive than the C3-chloro bond.

However, exploiting this chemoselectivity while driving palladium catalyst loading down from standard molar percentages (mol%) to parts-per-million (ppm) levels requires precise mechanistic control. This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to help you optimize your catalytic systems.

I. Core Troubleshooting & FAQs

Q1: Why do we target the C5-iodo position, and how do we prevent the C3-chloro position from reacting?

The Causality: The chemoselectivity is driven by thermodynamics and kinetics. The bond dissociation energy (BDE) of a C–I bond is substantially lower than that of a C–Cl bond. During the catalytic cycle, the oxidative addition of the active Pd(0) species into the C–I bond is kinetically favored and occurs rapidly at lower temperatures1[1].

To maintain strict chemoselectivity and prevent over-coupling at the C3-chloro site, you must utilize bulky, electron-rich monodentate phosphine ligands (such as XPhos or QPhos). These ligands create a sterically demanding environment around the palladium center, which accelerates reductive elimination and sterically hinders a second oxidative addition into the more inert C–Cl bond.

Q2: I am currently using 5 mol% Pd(PPh3​)4​ . How do I transition to ppm-level catalyst loading without losing yield?

The Causality: High catalyst loadings (1–5 mol%) are historically used as a crutch to compensate for the inefficient generation of the active Pd(0) species, or to outpace rapid catalyst death via aggregation into inactive "Pd black" 2[2].

To reduce loading to the ppm range (e.g., 100–500 ppm), you must abandon generic Pd(0) tetrakis in favor of well-defined Pd(II) pre-catalysts (such as Buchwald G3/G4 palladacycles). These pre-catalysts undergo highly efficient in situ reduction to form a stabilized, mononuclear Pd(0) species. By ensuring nearly every palladium atom enters the catalytic cycle, you drastically lower the total palladium required 3[3].

Q3: When I drop the catalyst loading to 250 ppm, my reaction stalls at 40% conversion. What is happening?

The Causality: Stalling at low catalyst loadings is rarely a thermodynamic limitation; it is a kinetic failure caused by catalyst poisoning or ligand oxidation. At ppm levels, trace impurities in your solvent or base (e.g., dissolved oxygen, sulfur compounds) can outnumber your catalyst molecules, irreversibly oxidizing your electron-rich phosphine ligands2[2].

  • Self-Validating Troubleshooting: Perform a "catalyst spiking" test. Once the reaction stalls at 40%, inject an additional 250 ppm of the pre-catalyst complex. If the reaction resumes and reaches completion, your catalyst is dying prematurely (indicating a need for rigorous solvent degassing). If the reaction does not resume, your substrate or coupling partner is likely degrading and passivating the active Pd center.

Q4: How does optimizing the loading impact downstream API purification?

The Causality: The most effective way to achieve the regulatory threshold of <10 ppm residual palladium in an Active Pharmaceutical Ingredient (API) is to introduce less palladium into the reactor4[4]. While scavengers (like thiolated silica) are effective, they are expensive and cause API yield loss. By optimizing the reaction to run at 250 ppm instead of 5 mol% (50,000 ppm), you reduce the purification burden by orders of magnitude, often allowing a simple crystallization step to clear the remaining metal.

II. Optimization Workflow & Visualization

G Start 3-Chloro-5-iodo-isoquinoline (Substrate) Step1 Pre-catalyst Selection (e.g., Buchwald G3) Start->Step1 Initiate Optimization Step2 Ligand Screening (Bulky, electron-rich) Step1->Step2 Pd(0) Generation Step3 Chemoselectivity Check (Target: C5-I over C3-Cl) Step2->Step3 Oxidative Addition Step3->Step2 Poor Selectivity Step4 Loading Titration (Reduce to <500 ppm) Step3->Step4 >99% Selectivity Step4->Step1 Catalyst Deactivation Step5 API Purification (Residual Pd <10 ppm) Step4->Step5 Yield Maintained

Workflow for optimizing Pd loading in chemoselective dihaloheteroarene coupling.

III. Quantitative Data: Catalyst Loading Trajectory

The following table demonstrates a typical optimization trajectory for the Suzuki-Miyaura coupling of 3-Chloro-5-iodo-isoquinoline with phenylboronic acid, illustrating the transition from inefficient mol% loadings to highly optimized ppm loadings.

EntryPd SourceLigandLoading (Pd)Conversion (%)Chemoselectivity (C5:C3)Residual Pd in Crude (ppm)
1 Pd(PPh3​)4​ None5 mol% (50,000 ppm)>9985:15~1,200
2 Pd(OAc)2​ XPhos1 mol% (10,000 ppm)>9998:2~350
3XPhos Pd G3XPhos0.1 mol% (1,000 ppm)>99>99:1~45
4 XPhos Pd G3 XPhos 0.025 mol% (250 ppm) 98 >99:1 <10

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your optimization, the following protocol incorporates a parallel control vessel . This self-validating system proves that substrate consumption is strictly due to the desired cross-coupling, ruling out background hydrodehalogenation (a common side-reaction at the C5-iodo position when testing new ligands).

Protocol: ppm-Level Chemoselective Suzuki-Miyaura Coupling

Step 1: Preparation of Stock Solutions (Critical for ppm accuracy)

  • Prepare a 0.01 M stock solution of XPhos Pd G3 pre-catalyst in anhydrous, degassed THF.

  • Causality: Weighing sub-milligram quantities of catalyst directly into a reactor introduces massive standard deviation. Volumetric dosing via stock solutions ensures exact ppm loading3[3].

Step 2: Reaction Assembly & Control Validation

  • Main Vessel: Charge a Schlenk flask with 3-Chloro-5-iodo-isoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and finely milled K3​PO4​ (2.0 equiv).

  • Control Vessel: Charge a secondary flask with identical reagents, omitting the arylboronic acid .

  • Purge both vessels with ultra-pure Argon for 15 minutes.

Step 3: In Situ Reduction & Initiation

  • Add degassed THF/Water (10:1 v/v) to both vessels to achieve a 0.5 M substrate concentration.

  • Inject the XPhos Pd G3 stock solution to achieve exactly 250 ppm Pd relative to the substrate.

  • Heat both vessels to 45 °C. Causality: Gentle heating facilitates the in situ reduction of the G3 pre-catalyst by the basic environment, generating the active L-Pd(0) species without thermally degrading the C3-chloro bond.

Step 4: Kinetic Sampling & Validation

  • Withdraw 10 µL aliquots at 15, 30, and 60 minutes. Quench with acetonitrile and analyze via UPLC-MS.

  • Validation Check: The Main Vessel should show rapid conversion to the C5-coupled product with <1% C3-coupled byproduct. The Control Vessel must show 0% consumption of the starting material. If the Control Vessel shows the formation of 3-chloro-isoquinoline (loss of iodine), your catalyst/base system is promoting hydrodehalogenation, and the ligand sterics must be adjusted.

V. References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: RSC Publishing (Organic Chemistry Frontiers) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

Sources

Optimization

How to purify 3-Chloro-5-iodo-isoquinoline reaction mixtures via column chromatography

Technical Support Center: Purification of 3-Chloro-5-iodo-isoquinoline Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the isola...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Chloro-5-iodo-isoquinoline

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of halogenated nitrogen heterocycles.

The Chemistry: Why is 3-Chloro-5-iodo-isoquinoline Difficult to Purify?

Isoquinolines possess a basic nitrogen atom with an available lone pair of electrons. During normal-phase silica gel chromatography, this basic nitrogen acts as a strong hydrogen-bond acceptor, interacting aggressively with the highly acidic silanol (Si-OH) groups present on the surface of the silica stationary phase[1]. This interaction causes a continuous adsorption-desorption lag, manifesting as severe peak tailing or "smearing" across the column.

While the electron-withdrawing chlorine and iodine atoms at the 3- and 5-positions reduce the overall basicity of the isoquinoline ring compared to the unsubstituted parent compound, the molecule remains polar enough to bind stubbornly to active silica sites. Furthermore, the carbon-iodine bond is susceptible to homolytic cleavage under prolonged light exposure, making rapid and efficient purification critical to prevent degradation[2].

Troubleshooting FAQs

Q1: My 3-Chloro-5-iodo-isoquinoline is smearing across the TLC plate and the column. How do I fix this? A1: The smearing is a direct result of silanol interactions. To resolve this, you must "deactivate" or cap the acidic sites on the silica gel. Add 1% to 3% of a competing amine base, such as triethylamine (Et₃N), to your eluent[3]. Triethylamine is a stronger, more sterically accessible base than your halogenated isoquinoline; it binds to the silanol groups first, allowing your product to elute as a tight, symmetrical band[1].

Q2: I used triethylamine, but my compound is still co-eluting with a structurally similar di-halogenated byproduct. What is the next logical step? A2: If normal-phase silica (even when deactivated) fails to resolve the impurities due to identical retention factors ( Rf​ ), the causality lies in the similar dipole moments of the halogenated species. You should switch the stationary phase or the chromatographic mode.

  • Alternative 1: Use an amine-functionalized silica column or neutral alumina, which inherently lacks the problematic acidic protons[1].

  • Alternative 2: Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 core-shell column. For isoquinolines, a mobile phase of Acetonitrile/Water buffered with 10-20 mM ammonium acetate (pH 3-4) suppresses ionization and provides excellent resolution of closely related structural isomers[4].

Q3: My isolated product has a brownish, oily appearance instead of being a pale solid. Did it degrade on the column? A3: Impure or degraded isoquinoline samples often appear as brownish, hygroscopic liquids or solids[1]. Because 3-chloro-5-iodo-isoquinoline contains a heavy iodine atom, it exhibits light sensitivity[2]. Prolonged residence time on the column under ambient laboratory lighting can induce radical formation and oxidation.

  • Solution: Wrap your chromatography column in aluminum foil to exclude light, use flash chromatography (pressurized) to minimize column residence time, and store the purified fractions immediately under an inert argon atmosphere.

Visual Workflow: Chromatography Troubleshooting Decision Tree

G A Crude 3-Chloro-5-iodo-isoquinoline B TLC: Hexane/EtOAc A->B C Severe Tailing? B->C D Add 1-3% Et3N to Eluent C->D Yes E Rf 0.25-0.35 Achieved? C->E No D->E F Run Deactivated Silica Column E->F Yes G Switch to Alumina or RP-HPLC E->G No

Troubleshooting workflow for isoquinoline chromatography.

Standard Operating Procedure (SOP): Triethylamine-Deactivated Flash Chromatography

This self-validating protocol ensures that the silica gel is thoroughly neutralized prior to the introduction of the acid-sensitive, basic heterocycle[5].

Step 1: Eluent and Slurry Preparation

  • Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate 95:5).

  • Add 2-3 mL of Triethylamine (Et₃N) per 100 mL of solvent to create the deactivation eluent.

  • Weigh out the required amount of 60-120 mesh silica gel (typically a 50:1 weight ratio of silica to crude product).

  • In an Erlenmeyer flask, mix the silica gel with the deactivation eluent to form a uniform slurry. Swirl gently to ensure even distribution of the amine[5].

Step 2: Column Packing

  • Place a small plug of glass wool at the base of the column and cover with a thin layer of clean sand.

  • Pour the silica slurry into the column in a single, continuous motion.

  • Use compressed air (flash pressure) to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

  • Pass an additional 2 column volumes (CV) of the Et₃N-spiked eluent through the bed to guarantee complete neutralization of all silanol sites.

Step 3: Sample Loading and Elution

  • Dissolve the crude 3-Chloro-5-iodo-isoquinoline in the absolute minimum volume of Dichloromethane (DCM) or the mobile phase.

  • Carefully apply the sample directly to the top of the sand layer using a long glass pipette.

  • Push the sample into the bed using slight pressure, then carefully add 1-2 cm of fresh eluent and push again.

  • Fill the column with the Et₃N-spiked eluent and collect fractions. Monitor via TLC (visualized under short-wave UV light at 254 nm).

Quantitative Data: Solvent System Optimization

The following table summarizes the expected chromatographic behavior of halogenated isoquinolines across different solvent systems, providing a quick reference for optimization.

Solvent SystemAdditiveExpected ResultMechanistic CausalityRecommendation
Hexane / EtOAc (80:20) NoneSevere tailing, poor recoveryUnhindered interaction between isoquinoline nitrogen and acidic silanols.Not Recommended
Hexane / EtOAc (80:20) 1-3% Et₃NSharp peaks, excellent recoveryEt₃N competitively binds and caps active silanol sites[3].Standard Protocol
DCM / MeOH (95:5) NoneModerate tailing, fast elutionMeOH acts as a polar modifier but is insufficient to fully block silanols.Use only for highly polar impurities
MeCN / H₂O (RP-HPLC) 10 mM NH₄OAc (pH 4)High resolution, sharp peaksSuppresses ionization of the basic nitrogen on a C18 stationary phase[4].Use for difficult isomer separations

References

  • [1] Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification - Benchchem - 1

  • [4] Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - ResearchGate - 4

  • [5] Supporting information - Rsc.org - 5

  • [3] Purification of Organic Compounds by Flash Column Chromatography - OrgSyn - 3

  • [2] Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine) - Chem960 - 2

Sources

Troubleshooting

Storage conditions and long-term stability of 3-Chloro-5-iodo-isoquinoline

Welcome to the technical support guide for 3-Chloro-5-iodo-isoquinoline. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on established chemical principles and practical,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Chloro-5-iodo-isoquinoline. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on established chemical principles and practical, field-proven insights. This guide is designed to help you optimize the storage, handling, and use of this reagent in your research, ensuring experimental success and long-term stability of your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3-Chloro-5-iodo-isoquinoline.

Q1: What are the ideal storage conditions for 3-Chloro-5-iodo-isoquinoline?

A1: For maximal long-term stability, the compound should be stored at 2-8°C in a refrigerator. It is critical to keep the container tightly sealed to prevent moisture ingress and to store it in a dry, well-ventilated area. Storing the solid under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially after the container has been opened, to minimize potential oxidative degradation or reaction with atmospheric moisture.

Q2: Is 3-Chloro-5-iodo-isoquinoline sensitive to light or air?

A2: While specific photostability data for this exact molecule is not extensively published, aryl iodides as a class can be sensitive to light.[1] Light can promote the cleavage of the carbon-iodine bond, a process known as protodeiodination, leading to the formation of 3-chloro-isoquinoline as an impurity.[1] Therefore, it is highly recommended to store the compound in an amber or opaque vial to protect it from light. While not acutely air-sensitive, minimizing air exposure by storing under an inert atmosphere and keeping the container sealed is advisable to prevent slow degradation over time.

Q3: What type of container should I use for storage?

A3: The compound should be stored in its original, well-sealed container. If you need to transfer it to a different container, use a clean, dry amber glass vial with a tight-fitting cap, preferably with a PTFE liner. This protects the material from light and moisture. Ensure any new container is clearly labeled with the chemical name, date received, and date opened.[2]

Q4: I need to make a stock solution. What is the recommended procedure and how should I store it?

A4: When preparing a stock solution, use a high-purity, dry, aprotic solvent (e.g., anhydrous DMF, DMSO, or Dioxane). It is strongly recommended to prepare solutions fresh for each experiment. If you must store a solution, even for a short period, store it at 2-8°C under an inert atmosphere and protected from light. Avoid storage in protic or acidic solutions for any extended period, as this significantly increases the risk of hydrolysis of the chloro group or protodeiodination of the iodo group.[1]

Troubleshooting Guide: Experimental & Stability Issues

This guide provides solutions to specific problems you might encounter, linking them to the chemical properties of 3-Chloro-5-iodo-isoquinoline.

Q5: My reaction yield is consistently low, and I'm using a cross-coupling reaction (e.g., Suzuki, Sonogashira). What could be the problem?

A5: Low yields in cross-coupling reactions involving this substrate often point to the degradation of the starting material. There are two primary suspects:

  • Cause 1: Protodeiodination. The carbon-iodine bond is the most reactive site for many cross-coupling reactions, but it is also the most susceptible to cleavage under certain conditions (e.g., exposure to light, trace acid, or reducing agents).[1] This would form 3-chloro-isoquinoline, which is unreactive under typical C-I coupling conditions.

  • Cause 2: Hydrolysis. The 3-chloro position on the isoquinoline ring can be susceptible to hydrolysis, especially if your reaction conditions involve water and are not sufficiently basic, or if the starting material was stored improperly. This would form 5-iodo-isoquinolin-3(2H)-one, which would not participate in the desired reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Run a quick analysis (e.g., ¹H NMR or LC-MS) on your starting material. Look for peaks corresponding to 3-chloro-isoquinoline (the de-iodinated impurity) or 5-iodo-isoquinolin-3(2H)-one.

    • Use Fresh Material: If possible, use a freshly opened bottle of the reagent.

    • Optimize Reaction Conditions: Ensure your reaction is performed under a strict inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents and high-purity reagents.

Q6: My NMR analysis of the starting material shows an unexpected singlet in the aromatic region and a mass spec reveals a peak corresponding to a loss of iodine. What happened?

A6: This is a classic sign of protodeiodination . The iodo group has been replaced by a hydrogen atom. This degradation is often accelerated by:

  • Improper Storage: Long-term storage at room temperature or exposure to ambient light.[1]

  • Contaminated Solvents: Using solvents that contain trace acids or reducing impurities.

  • Solution Instability: Storing the compound in solution for extended periods.

  • Preventative Measures:

    • Always store the solid compound in a dark, refrigerated (2-8°C) environment.

    • Prepare solutions immediately before use with high-purity, anhydrous solvents.

    • If you suspect degradation, you may be able to repurify the material by recrystallization or column chromatography, but using fresh, properly stored material is always the better option.

Logical Flow for Troubleshooting Low Reaction Yield

start Low Reaction Yield Observed check_sm Analyze Starting Material (SM) (NMR, LC-MS) start->check_sm impurity Impurity Detected? check_sm->impurity deiodinated De-iodinated Impurity Found (e.g., 3-chloro-isoquinoline) impurity->deiodinated Yes hydrolyzed Hydrolyzed Impurity Found (e.g., 5-iodo-isoquinolin-3-one) impurity->hydrolyzed Yes no_impurity SM is Pure impurity->no_impurity No cause_deiod Root Cause: Protodeiodination (Light/Acid Exposure) deiodinated->cause_deiod cause_hydro Root Cause: Hydrolysis (Moisture/Acid Exposure) hydrolyzed->cause_hydro check_reaction Investigate Reaction Conditions (Inert atmosphere, dry solvents, base quality) no_impurity->check_reaction action_storage Action: 1. Use fresh, properly stored SM. 2. Store at 2-8°C, protected from light. cause_deiod->action_storage cause_hydro->action_storage

Caption: Troubleshooting workflow for low reaction yields.

Data Summary & Protocols

Storage & Stability Data
ParameterRecommendationRationaleSource(s)
Storage Temperature 2–8 °CMinimizes thermal degradation and maintains long-term stability.
Atmosphere Inert gas (Argon/Nitrogen) recommended, especially after opening.Prevents slow oxidation and reaction with atmospheric moisture.[1][3]
Light Protection Store in an amber or opaque container.The C-I bond can be labile to light, which can cause protodeiodination.[1][2]
Container Tightly sealed glass container, preferably with a PTFE-lined cap.Prevents moisture ingress and ensures chemical inertness.[4]
Recommended Solvents High-purity, anhydrous aprotic solvents (e.g., DMF, Dioxane, Toluene).Avoids protic sources that can lead to hydrolysis or protodeiodination.[1]
Solution Stability Prepare fresh for each use. Avoid long-term storage in solution.Stability is significantly reduced in solution compared to the solid state.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized workflow for a Suzuki-Miyaura coupling reaction at the 5-position, a common application for this substrate.

Workflow Diagram

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add to Flask: - 3-Chloro-5-iodo-isoquinoline - Boronic Acid/Ester - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) degas 2. Seal flask, evacuate, and backfill with Argon/Nitrogen (repeat 3x). reagents->degas solvent 3. Add degassed solvent(s) (e.g., Toluene/Water or Dioxane/Water). degas->solvent heat 4. Heat reaction mixture (e.g., 80-100°C) with vigorous stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). monitor->cool wash 7. Wash with water and brine. cool->wash dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. wash->dry purify 9. Purify crude product by flash column chromatography. dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

This is a representative procedure and may require optimization for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 3-Chloro-5-iodo-isoquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times. An inert atmosphere is crucial to prevent catalyst degradation.

  • Solvent Addition: Add degassed solvents via cannula or syringe. A common solvent system is a mixture like Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water.

  • Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using flash column chromatography on silica gel to obtain the desired 3-chloro-5-aryl-isoquinoline.

References
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Wurm, T., & Olofsson, B. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Johansen, S. S., Arvin, E., Mosbaek, H., & Hansen, A. B. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Science & Technology. Retrieved from [Link]

  • Wurm, T., & Olofsson, B. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). General pathway of isoquinoline degradation. Retrieved from [Link]

  • Health & Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Wurm, T., & Olofsson, B. (2018). Pseudocyclic bis-N-heterocycle-stabilized iodanes – synthesis, characterization and applications. Chemical Communications. Retrieved from [Link]

  • Kuczmera, T. J., Boelke, A., & Olofsson, B. (2022). Stabilization of Ethynyl-Substituted Aryl-λ-Iodanes by Tethered N-Heterocylces. Chemistry – A European Journal. Retrieved from [Link]

  • Zaera Research Group. (n.d.). SOP for Chemicals (F to N). Retrieved from [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]

  • Ampliqon. (n.d.). Storage and shipping conditions - PCR Enzymes. Retrieved from [Link]

  • PENTA. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link] Quinoline_c11138.pdf

  • Barluenga, J., & Gonzalez-Bobes, F. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. MDPI. Retrieved from [Link]

  • REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • Kaschabek, S. R., & Reineke, W. (1995). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. Retrieved from [Link]

  • BioVendor. (2021). Safety Data Sheet. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Dihaloisoquinolines: A Comparative Guide to 3-Chloro- vs. 3-Bromo-5-iodo-isoquinoline

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the isoquinoline core remains a highly privileged scaffold. For drug development professionals and application scientists, functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the isoquinoline core remains a highly privileged scaffold. For drug development professionals and application scientists, functionalizing this core efficiently requires building blocks that offer precise, orthogonal reactivity.

This guide provides an in-depth comparison between two critical dihalogenated building blocks: 3-chloro-5-iodo-isoquinoline and 3-bromo-5-iodo-isoquinoline . By analyzing their bond dissociation energies (BDE) and electronic environments, we can establish self-validating synthetic protocols that leverage their intrinsic chemoselectivity.

Mechanistic Causality: The Roots of Chemoselectivity

To master these building blocks, one must understand the causality behind their reactivity profiles rather than simply memorizing reaction conditions. The chemoselectivity of polyhalogenated heterocycles is strictly governed by the hierarchy of carbon-halogen bond strengths and the inductive effects of the heteroatom 1[1].

The Universal Anchor: C5-Iodine

In both compounds, the C5 position is occupied by iodine. The Csp²–I bond possesses the lowest bond dissociation energy among all halogens. Consequently, it is the most kinetically favorable site for initial oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for near-perfect chemoselective cross-coupling at the C5 position, leaving the C3 halogen entirely untouched during the first functionalization step 2[2].

The Strategic Divergence: C3-Chloro vs. C3-Bromo

The true performance difference between these reagents emerges during the secondary functionalization at the C3 position. The C3 carbon is alpha to the pyridinic nitrogen, which significantly depletes its electron density3[3].

  • 3-Bromo-5-iodo-isoquinoline (The Cross-Coupling Champion): The C3–Br bond is relatively weak. Once the C5 iodine is reacted, the C3–Br bond readily undergoes secondary palladium-catalyzed cross-couplings using standard, inexpensive catalysts under moderate thermal conditions. It is the ideal choice for synthesizing 3,5-diaryl or 3,5-dialkyl isoquinolines 4[4].

  • 3-Chloro-5-iodo-isoquinoline (The SNAr Specialist): The C3–Cl bond is notoriously sluggish toward standard oxidative addition due to its high BDE. However, chlorine's high electronegativity strongly stabilizes the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr). Thus, the 3-chloro derivative is the superior choice if the synthetic goal is to install an amine, ether, or thioether at C3 via metal-free SNAr 1[1].

Comparative Performance Data

Property3-Chloro-5-iodo-isoquinoline3-Bromo-5-iodo-isoquinoline
C5 Reactivity (Oxidative Addition) Extremely High (Iodine)Extremely High (Iodine)
C3 Reactivity (Oxidative Addition) Very Low (Requires bulky ligands like XPhos)Moderate to High (Standard Pd catalysts)
C3 Reactivity (SNAr) High (Cl strongly stabilizes Meisenheimer complex)Moderate (Br is less electronegative)
Optimal Secondary Functionalization Nucleophilic Aromatic Substitution (Amines, Ethers)Sequential Cross-Coupling (Suzuki, Heck, Buchwald)
Chemoselectivity Profile Excellent (Vast BDE difference between C-I and C-Cl)Good (Sufficient BDE difference between C-I and C-Br)

Self-Validating Experimental Protocols

As application scientists, we must design protocols that are self-validating—meaning the stoichiometry and electronic properties naturally halt the reaction at the desired stage, preventing over-functionalization.

Protocol A: Chemoselective C5 Suzuki-Miyaura Coupling (Applies to Both)

Objective: Selectively arylate the C5 position while preserving the C3 halogen. Causality & Design: We utilize Pd(dppf)Cl2 because the bidentate dppf ligand creates a sterically constrained palladium center that resists over-coordination, strictly limiting the reaction to the highly reactive C–I bond. Using 0.95 equivalents of the boronic acid ensures the reaction is kinetically starved, acting as a self-validating safeguard against C3 over-coupling.

  • Charge a flame-dried flask with the dihalo-isoquinoline (1.0 equiv), aryl boronic acid (0.95 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Add degassed THF and a 2M aqueous solution of Na₂CO₃ (2.0 equiv).

  • Stir at 50 °C for 4 hours.

  • Validation: Monitor by LC-MS. The deliberate use of sub-stoichiometric boronic acid guarantees that once the limiting reagent is consumed, the reaction auto-terminates, leaving the C3 halogen pristine.

Protocol B: Divergent C3 Functionalization
Pathway 1: Orthogonal C3 Cross-Coupling (For the 3-Bromo Intermediate)

Objective: Arylate the remaining C3–Br bond. Causality & Design: With the C5 position blocked by the new aryl group, standard Pd(PPh3)4 is sufficient to activate the C3–Br bond.

  • Combine the 3-bromo-5-aryl-isoquinoline intermediate (1.0 equiv), secondary aryl boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Add Toluene/Ethanol (4:1) and K₂CO₃ (2.0 equiv).

  • Heat to 80 °C for 12 hours. The elevated temperature overcomes the higher BDE of the C-Br bond compared to the original C-I bond.

Pathway 2: Orthogonal C3 SNAr (For the 3-Chloro Intermediate)

Objective: Install a secondary amine at the C3 position via SNAr. Causality & Design: The high electronegativity of the C3-Cl bond makes this substrate ideal for metal-free SNAr. We use a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive.

  • Dissolve the 3-chloro-5-aryl-isoquinoline intermediate (1.0 equiv) in anhydrous DMF.

  • Add the nucleophilic amine (e.g., morpholine) (3.0 equiv) and K₂CO₃ (2.0 equiv).

  • Heat at 120 °C for 16 hours.

  • Validation: The complete consumption of the highly UV-active chloro-intermediate validates the completion of the SNAr without risk of over-reaction, as no other halogens remain on the scaffold.

Reactivity Pathway Visualization

ReactivityPathway Start 3-Halo-5-iodo-isoquinoline (Halo = Cl, Br) Step1 C5-Selective Cross-Coupling (Pd cat., Mild Conditions) Start->Step1 Oxidative Addition at C-I Intermediate 3-Halo-5-aryl-isoquinoline (Orthogonal Intermediate) Step1->Intermediate BranchBr 3-Bromo Intermediate Standard Pd Coupling Intermediate->BranchBr C-Br activated BranchCl 3-Chloro Intermediate SNAr or Specialized Pd (XPhos) Intermediate->BranchCl C-Cl sluggish ProductBr 3,5-Disubstituted Isoquinoline (Mild/Moderate Yields) BranchBr->ProductBr ProductCl 3-Nu-5-aryl Isoquinoline (Harsh/Specific Yields) BranchCl->ProductCl

Reactivity pathways of 3-halo-5-iodo-isoquinolines driven by C3 halogen bond dissociation energies.

References

  • Product Class 5: Isoquinolines.Thieme Connect.
  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
  • The intrinsic electrophilicity of C1 in isoquinolines.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

Sources

Comparative

HPLC Method Validation for 3-Chloro-5-Iodo-Isoquinoline: A Comparative Guide on Purity Determination

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Introduction: The Analytical Challenge of Halogenated Isoquinolines I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Introduction: The Analytical Challenge of Halogenated Isoquinolines

In modern medicinal chemistry and drug development, 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5) [1] serves as a highly versatile, di-halogenated building block. Its dual functionalization allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) crucial for synthesizing complex kinase inhibitors and antitumor indenoisoquinolines [2].

However, the very reactivity that makes this compound valuable also makes its purity determination exceptionally challenging. During synthesis, trace amounts of structurally similar impurities—such as mono-dehalogenated variants (e.g., 3-chloro-isoquinoline) and closely related regioisomers—are frequently generated. Because these impurities share the same basic isoquinoline core, they exhibit nearly identical hydrophobicities and dipole moments.

To ensure the integrity of downstream reactions and regulatory compliance, analytical methods must be rigorously validated according to ICH Q2(R2) guidelines [3]. This guide objectively compares three prominent liquid chromatography methods for determining the purity of 3-Chloro-5-iodo-isoquinoline and provides a self-validating, step-by-step protocol for the optimal workflow.

Mechanistic Rationale: Comparing Chromatographic Alternatives

As a Senior Application Scientist, selecting the right stationary phase and chromatographic technique requires understanding the underlying physical chemistry of the analyte. We compared three distinct approaches:

  • Standard RP-HPLC (C18 Column):

    • Mechanism: Relies purely on hydrophobic dispersion forces.

    • Limitation: While excellent for general separations, standard C18 struggles to resolve the subtle dipole moment differences between regioisomers of halogenated isoquinolines, often resulting in co-elution.

  • Phenyl-Hexyl RP-HPLC:

    • Mechanism: The phenyl ring in the stationary phase allows for π−π interactions with the electron-deficient isoquinoline core. Furthermore, it participates in shape-selective halogen-bonding interactions with the chlorine and iodine atoms.

    • Advantage: This provides orthogonal selectivity compared to C18, significantly improving the resolution of de-halogenated impurities.

  • UHPLC (Sub-2 µm C18 Column):

    • Mechanism: By reducing the particle size below 2 µm, UHPLC drastically reduces the theoretical plate height (as defined by the van Deemter equation).

    • Advantage: This provides ultra-high resolution and speed, mitigating the longitudinal diffusion issues seen in standard HPLC, though it requires instrumentation capable of handling extreme backpressures.

Comparative Performance Data

The following table summarizes the experimental validation data for 3-Chloro-5-iodo-isoquinoline across the three methods. Note: Mobile phase for all methods consisted of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA). TFA is critical as it protonates the basic isoquinoline nitrogen, preventing peak tailing caused by secondary interactions with residual silanols.

Validation Parameter (ICH Q2)Standard RP-HPLC (C18, 5 µm)Phenyl-Hexyl HPLC (5 µm)UHPLC (C18, 1.7 µm)
Run Time 25.0 min22.0 min4.5 min
Resolution ( Rs​ ) vs 3-chloro-isoquinoline1.4 (Incomplete)2.8 (Baseline) 2.5 (Baseline)
Limit of Detection (LOD) 0.50 µg/mL0.35 µg/mL0.10 µg/mL
Limit of Quantitation (LOQ) 1.50 µg/mL1.05 µg/mL0.30 µg/mL
Precision (%RSD, n=6) 1.8%1.2%0.6%
Linearity ( R2 ) 0.99850.99920.9999

Conclusion: While UHPLC offers the highest throughput and sensitivity, Phenyl-Hexyl HPLC provides superior resolution ( Rs​ = 2.8) for specific halogenated impurities without requiring ultra-high-pressure instrumentation. For laboratories equipped with standard HPLC systems, the Phenyl-Hexyl method is the optimal choice.

Visualization: ICH Q2(R2) Validation Lifecycle

The following diagram illustrates the logical flow of a self-validating analytical system. Each step acts as a prerequisite for the next, ensuring that the method is scientifically sound and defensible.

G Start Method Selection (Phenyl-Hexyl vs UHPLC) Specificity Specificity Testing (Forced Degradation) Start->Specificity Step 1 Linearity Linearity & Range (25% to 150%) Specificity->Linearity Step 2 LOD_LOQ LOD & LOQ (Signal-to-Noise) Linearity->LOD_LOQ Step 3 Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Step 4 Accuracy Accuracy (Spike Recovery) Precision->Accuracy Step 5 Robustness Robustness (Flow, Temp, pH changes) Accuracy->Robustness Step 6 Validated Validated Method (ICH Q2(R2) Compliant) Robustness->Validated Final Approval

Caption: ICH Q2(R2) HPLC Validation Workflow for 3-Chloro-5-iodo-isoquinoline.

Step-by-Step Experimental Protocol: Phenyl-Hexyl HPLC Validation

This protocol outlines the validation of the Phenyl-Hexyl method in accordance with ICH Q2(R2) standards [3]. The causality behind each step is explained to ensure the protocol functions as a self-validating system.

Phase 1: Preparation & Specificity (Proving Stability-Indication)

Causality: Before quantifying an analyte, you must prove that the method can unequivocally assess it in the presence of expected impurities and degradants.

  • Mobile Phase Preparation: Prepare Phase A (Water + 0.1% TFA) and Phase B (Acetonitrile + 0.1% TFA). Degas thoroughly.

  • Standard Preparation: Dissolve 10 mg of 3-Chloro-5-iodo-isoquinoline reference standard in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Forced Degradation (Stress Testing): Subject the stock solution to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic (UV light) conditions for 24 hours [2].

  • Injection: Inject the stressed samples. Acceptance Criteria: The main peak must achieve baseline resolution ( Rs​>1.5 ) from all degradation products, proving the method is stability-indicating.

Phase 2: Linearity, LOD, and LOQ (Defining the Dynamic Range)

Causality: We must establish the mathematical relationship between detector response and analyte concentration to ensure accurate quantification across the intended operational range.

  • Serial Dilutions: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 0.5 mg/mL).

  • Analysis: Inject each standard in triplicate. Plot peak area versus concentration.

  • Evaluation: Calculate the correlation coefficient ( R2 ). Acceptance Criteria: R2≥0.999 .

  • Sensitivity: Determine LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

Phase 3: Accuracy and Precision (Ensuring Reliability)

Causality: Accuracy proves the method gets the "true" result (unaffected by matrix effects), while precision proves the method gets the same result repeatedly.

  • Spike Recovery (Accuracy): Spike known amounts of 3-Chloro-5-iodo-isoquinoline into a synthetic reaction matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Acceptance Criteria: Recovery must be between 98.0% and 102.0%.

  • Repeatability (Intra-day Precision): Inject the 100% standard solution six consecutive times. Calculate the %RSD of the peak areas. Acceptance Criteria: %RSD ≤2.0% .

  • Intermediate Precision (Inter-day): Have a second analyst perform the repeatability test on a different day using a different HPLC instrument. Acceptance Criteria: Combined %RSD ≤2.0% .

Phase 4: Robustness (System Resilience)

Causality: Minor, deliberate variations in method parameters are tested to ensure the method will remain reliable during routine, day-to-day laboratory use.

  • Parameter Variation: Alter the flow rate by ±0.1 mL/min, the column temperature by ±2∘C , and the mobile phase organic composition by ±2% .

  • Evaluation: Monitor the resolution ( Rs​ ) and peak tailing factor ( Tf​ ). Acceptance Criteria: Rs​ must remain >1.5 and Tf​ must remain ≤1.5 under all varied conditions.

References

  • Wang, J., Liu, M., Yang, C., Wu, X., Wang, E., & Liu, P. "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)." Journal of Pharmaceutical and Biomedical Analysis, 2011. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at: [Link]

Validation

A Comparative Guide to the Regioselectivity of 3-Chloro-5-iodo-isoquinoline and 1-Chloro-isoquinoline in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] The ability to selectively functionalize this privileged heterocycle is paramount for generating molecular diversity and fine-tuning pharmacological properties. This guide provides an in-depth comparison of the regioselective behavior of two key building blocks, 3-Chloro-5-iodo-isoquinoline and 1-chloro-isoquinoline, in palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles that govern their reactivity, chemists can strategically design synthetic routes to access novel and complex molecular architectures.

The Decisive Role of Regioselectivity in Isoquinoline Functionalization

The isoquinoline nucleus, a bicyclic system composed of a benzene ring fused to a pyridine ring, exhibits distinct electronic properties that dictate the outcome of chemical transformations. Electrophilic aromatic substitution, for instance, preferentially occurs on the more electron-rich carbocyclic ring, typically at the C5 and C8 positions.[2] Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack, with the C1 position being the most activated due to the adjacent electronegative nitrogen atom.[2]

In the context of palladium-catalyzed cross-coupling reactions—powerful tools for C-C and C-heteroatom bond formation—the site of reaction, or regioselectivity, is primarily governed by the oxidative addition step. This initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is influenced by two key factors:

  • Carbon-Halogen Bond Dissociation Energy: The reactivity of halogens in oxidative addition follows the general trend: I > Br > OTf > Cl.[3] The weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[4][5]

  • Electronic Activation of the Halogen-Bearing Carbon: The electron density at the carbon atom bearing the halogen plays a crucial role. Electron-withdrawing effects, such as the presence of the nitrogen atom in the isoquinoline ring, render the adjacent carbon atoms more electrophilic and thus more susceptible to oxidative addition.

This guide will dissect how these principles manifest in the reactivity of 3-Chloro-5-iodo-isoquinoline and 1-chloro-isoquinoline, providing a predictive framework for their application in synthesis.

Reactivity Profile of 3-Chloro-5-iodo-isoquinoline: A Tale of Two Halogens

3-Chloro-5-iodo-isoquinoline presents a fascinating case for regioselective functionalization, possessing two different halogen atoms at distinct positions on the isoquinoline core. The predictable and significant difference in reactivity between the C-I and C-Cl bonds allows for a highly selective, stepwise approach to derivatization.

Based on the well-established principles of palladium-catalyzed cross-coupling, the reaction will overwhelmingly favor the C5-iodo position. The much lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates that oxidative addition of the palladium catalyst will occur almost exclusively at the C5 position under standard reaction conditions.[5] This high degree of regioselectivity has been demonstrated in numerous studies on di-halogenated aromatic and heteroaromatic systems where the C-I bond is selectively functionalized in the presence of a C-Cl bond.[6]

This inherent reactivity difference makes 3-chloro-5-iodo-isoquinoline an exceptionally valuable building block. It allows for the introduction of a diverse range of substituents at the C5 position via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the C3-chloro group untouched for subsequent transformations.

Reactivity Profile of 1-Chloro-isoquinoline: The Influence of the Heteroatom

In 1-chloro-isoquinoline, the regioselectivity is predetermined by the presence of a single halogen atom. The key factor influencing its reactivity is the position of the chlorine atom at C1, immediately adjacent to the ring nitrogen. This proximity to the electronegative nitrogen atom makes the C1 position electron-deficient and, therefore, highly activated towards oxidative addition by the palladium catalyst.[7] This electronic activation significantly enhances the reactivity of the C1-Cl bond compared to a chloro-substituent on the carbocyclic ring.

Experimental evidence from studies on di-halogenated isoquinolines confirms the heightened reactivity of the C1 position. For instance, in the Suzuki-Miyaura coupling of 1,3-dichloroisoquinoline, the reaction proceeds exclusively at the C1 position, yielding 1-aryl-3-chloroisoquinolines.[8] This pronounced selectivity is attributed to both the electronic activation at C1 and steric factors.

Comparative Summary of Regioselectivity

The table below summarizes the expected regioselective outcomes for palladium-catalyzed cross-coupling reactions with 3-chloro-5-iodo-isoquinoline and 1-chloro-isoquinoline.

Substrate Reactive Position Primary Rationale Potential for Sequential Functionalization
3-Chloro-5-iodo-isoquinoline C5 (Iodo)Lower C-I bond dissociation energyExcellent: C3-Cl remains for a second coupling
1-Chloro-isoquinoline C1 (Chloro)Electronic activation by adjacent nitrogenNot applicable (mono-halogenated)
1,3-Dichloroisoquinoline (for comparison) C1 (Chloro)Electronic activation by adjacent nitrogenGood: C3-Cl can be functionalized under more forcing conditions

Experimental Protocols and Mechanistic Insights

While specific experimental data for 3-chloro-5-iodo-isoquinoline is not abundant in the literature, reliable protocols can be extrapolated from studies on structurally similar compounds. The following sections provide representative experimental procedures for common cross-coupling reactions and a mechanistic overview.

General Protocol for Regioselective Suzuki-Miyaura Coupling of 3-Chloro-5-iodo-isoquinoline

This protocol is adapted from established methods for the selective coupling of aryl iodides in the presence of aryl chlorides.[7]

Materials:

  • 3-Chloro-5-iodo-isoquinoline

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-chloro-5-iodo-isoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the solvent mixture, followed by an aqueous solution of Na₂CO₃.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-aryl-3-chloro-isoquinoline.

General Protocol for Suzuki-Miyaura Coupling of 1-Chloro-isoquinoline

This protocol is based on methods for the coupling of activated aryl chlorides.[8]

Materials:

  • 1-Chloro-isoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Aqueous K₂CO₃ (2 M solution, 2.0 equivalents)

  • DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-chloro-isoquinoline and the arylboronic acid in DMF.

  • Add the Pd(PPh₃)₄ catalyst, followed by the aqueous K₂CO₃ solution.

  • Heat the mixture to reflux (or a temperature determined by optimization, e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the 1-aryl-isoquinoline product.

Mechanistic Rationale for Regioselectivity

The selectivity in these reactions is determined in the initial oxidative addition step of the catalytic cycle.

Regioselectivity_Mechanism cluster_0 Catalytic Cycle for 3-Chloro-5-iodo-isoquinoline cluster_1 Catalytic Cycle for 1-Chloro-isoquinoline Pd(0)L2_A Pd(0)L2 TS_I Oxidative Addition TS (C-I) Pd(0)L2_A->TS_I TS_Cl Oxidative Addition TS (C-Cl) Pd(0)L2_A->TS_Cl Substrate_A 3-Chloro-5-iodo-isoquinoline Substrate_A->TS_I Low ΔG‡ Substrate_A->TS_Cl High ΔG‡ Intermediate_I Ar-Pd(II)(I)L2 TS_I->Intermediate_I Favored Pathway Product_A 5-Substituted-3-chloro-isoquinoline Intermediate_I->Product_A Transmetalation & Reductive Elimination Product_A->Pd(0)L2_A Catalyst Regeneration Pd(0)L2_B Pd(0)L2 TS_B Oxidative Addition TS (C1-Cl) Pd(0)L2_B->TS_B Substrate_B 1-Chloro-isoquinoline Substrate_B->TS_B Intermediate_B Ar-Pd(II)(Cl)L2 TS_B->Intermediate_B Product_B 1-Substituted-isoquinoline Intermediate_B->Product_B Transmetalation & Reductive Elimination Product_B->Pd(0)L2_B Catalyst Regeneration

Mechanistic pathways for regioselective cross-coupling.

As illustrated above, for 3-chloro-5-iodo-isoquinoline, the activation energy (ΔG‡) for oxidative addition at the C-I bond is significantly lower than at the C-Cl bond, leading to the selective formation of the C5-coupled product. In the case of 1-chloro-isoquinoline, oxidative addition readily occurs at the electronically activated C1 position.

Conclusion

The regioselectivity of palladium-catalyzed cross-coupling reactions on halogenated isoquinolines is a predictable phenomenon governed by fundamental principles of organic chemistry. For 3-chloro-5-iodo-isoquinoline, the disparate reactivity of the carbon-iodine and carbon-chlorine bonds provides a powerful handle for selective functionalization at the C5 position. In contrast, the reactivity of 1-chloro-isoquinoline is dominated by the electronic activation conferred by the adjacent nitrogen atom, directing substitution to the C1 position. A thorough understanding of these reactivity patterns empowers chemists to strategically employ these versatile building blocks in the synthesis of complex molecules, accelerating the discovery and development of novel therapeutic agents and advanced materials.

References

  • Antonchick, A. P.; Burgmann, L. Cross-Dehydrogenative C-H/C-H Coupling of Isoquinolines with Aldehydes. Angew. Chem., Int. Ed.2013 , 52 (12), 3267–3271. [Link]

  • Liotta, D. C.; Ed. The Isoquinolines. John Wiley & Sons, 2009. [Link]

  • Fairlamb, I. J. S. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Soc. Rev.2015 , 44(6), 1547-1560. [Link]

  • Kenouche, S. et al. High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. J. Mol. Graph. Model.2021 , 104, 107828. [Link]

  • Hartwig, J. F. et al. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. J. Am. Chem. Soc.2005 , 127(19), 6944–6945. [Link]

  • Coley, C. W. et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci.2022 , 13(11), 3134-3144. [Link]

  • Vantourout, J. C. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Photoredox Conditions. J. Am. Chem. Soc.2022 , 144(21), 9349-9358. [Link]

  • Stanforth, S. P. et al. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. J. Chem. Soc., Perkin Trans. 11998 , 2577-2582. [Link]

  • Gribkov, D. V. et al. Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. Russ. J. Org. Chem.2003 , 39, 1475-1481. [Link]

  • Newman, S. G. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18(17), 4242-4245. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107(3), 874-922. [Link]

  • Ramirez, A. et al. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Sci. Rep.2020 , 10, 7041. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Stanforth, S. P. et al. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. J. Chem. Soc., Perkin Trans. 11998 , 2577-2582. [Link]

  • Newman, S. G. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18(17), 4242-4245. [Link]

  • Ramirez, A. et al. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Sci. Rep.2020 , 10, 7041. [Link]

Sources

Comparative

Benchmarking 3-Chloro-5-iodo-isoquinoline against other dihalogenated isoquinolines

Benchmarking 3-Chloro-5-iodo-isoquinoline: A Comprehensive Guide to Regioselective Cross-Coupling in Dihalogenated Isoquinolines Executive Summary Dihalogenated isoquinolines are indispensable scaffolds in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Chloro-5-iodo-isoquinoline: A Comprehensive Guide to Regioselective Cross-Coupling in Dihalogenated Isoquinolines

Executive Summary

Dihalogenated isoquinolines are indispensable scaffolds in medicinal chemistry and materials science, serving as versatile intermediates for the divergent synthesis of complex polyaromatic systems[1]. Among these, 3-chloro-5-iodo-isoquinoline (CAS: 1695831-18-5)[2] stands out due to its highly predictable orthogonal reactivity. This guide objectively benchmarks 3-chloro-5-iodo-isoquinoline against other dihalogenated isomers, detailing the mechanistic causality behind its regioselectivity and providing field-validated protocols for sequential cross-coupling.

Mechanistic Causality: The Logic of Orthogonal Reactivity

The utility of dihalogenated heterocycles in cross-coupling relies on the differential rates of oxidative addition by low-valent transition metals (e.g., Pd(0)) into the carbon-halogen (C-X) bonds[3].

In 3-chloro-5-iodo-isoquinoline, the regioselectivity is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-I bond (~55 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the activation energy for Pd(0) insertion into the C5-I bond is much lower.

  • Electronic Deactivation: Once the C5 position is functionalized (e.g., via arylation), the increased electron density of the isoquinoline core further strengthens the remaining C3-Cl bond, preventing over-coupling during the primary reaction phase.

This thermodynamic and kinetic differential allows for absolute regiocontrol without the need for complex directing groups.

G Substrate 3-Chloro-5-iodo- isoquinoline Pd0 Pd(0) Catalyst Substrate->Pd0 Coordination C5_I C5-I Bond BDE ~55 kcal/mol Pd0->C5_I Kinetically Favored C3_Cl C3-Cl Bond BDE ~81 kcal/mol Pd0->C3_Cl Kinetically Hindered FastOA Fast Oxidative Addition (Room Temp to 60°C) C5_I->FastOA SlowOA Slow Oxidative Addition (Requires >90°C & Bulky Ligands) C3_Cl->SlowOA

Kinetic preference of Pd(0) oxidative addition in 3-Chloro-5-iodo-isoquinoline.

Benchmarking Dihalogenated Isoquinolines

When designing a synthetic route, selecting the correct dihalogenated isomer is critical. The table below compares 3-chloro-5-iodo-isoquinoline with other common isomers, highlighting their performance in sequential Suzuki-Miyaura couplings.

SubstratePrimary Reactive SiteSecondary Reactive SiteRegioselectivity (Primary)Mechanistic Complications
3-Chloro-5-iodo-isoquinoline C5 (Iodo) C3 (Chloro) >99% None. Purely BDE-driven orthogonal reactivity.
1-Chloro-5-iodo-isoquinolineC5 (Iodo) / C1 (Chloro)C1 (Chloro) / C5 (Iodo)Variable (~70-90%)The intrinsic electrophilicity of C1 (adjacent to the electronegative nitrogen) competes with the weaker C5-I bond, leading to mixtures depending on the catalyst[4].
5-Bromo-8-chloro-isoquinolineC5 (Bromo)C8 (Chloro)~95%C-Br oxidative addition requires higher temperatures than C-I, increasing the risk of protodehalogenation or minor C8-Cl activation.
5,8-DichloroisoquinolineC5 or C8C8 or C5Poor (<50%)Both C-Cl bonds have nearly identical BDEs and electronic environments. Statistical mixtures are common without specialized directing ligands.

Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling

To leverage the orthogonal reactivity of 3-chloro-5-iodo-isoquinoline, a two-step sequential cross-coupling protocol is employed. This methodology is designed as a self-validating system: successful completion of Step 1 is visually and analytically distinct from Step 2, ensuring experimental trustworthiness.

Workflow Step1 Step 1: C5-Selective Arylation Pd(PPh3)4, Ar-B(OH)2, K2CO3 THF/H2O (4:1), 60°C, 4h Validation1 Validation 1 TLC: Lower Rf than starting material. LC-MS: [M+H]+ confirms mono-arylation. Step1->Validation1 Step2 Step 2: C3-Selective Arylation Pd2(dba)3, XPhos, Ar'-B(OH)2, Cs2CO3 1,4-Dioxane, 100°C, 12h Validation1->Step2 Validation2 Validation 2 TLC: Shift to higher polarity. LC-MS: [M+H]+ confirms di-arylation. Step2->Validation2

Step-by-step workflow and validation checkpoints for sequential cross-coupling.

Step 1: C5-Selective Primary Coupling (Mild Conditions)

Causality: We utilize Pd(PPh3)4 because the standard triphenylphosphine ligand is sufficiently electron-rich to insert into the weak C-I bond at mild temperatures (60°C), but not bulky/electron-rich enough to activate the stronger C-Cl bond, ensuring >99% regioselectivity.

  • Preparation: In an oven-dried Schlenk flask, combine 3-chloro-5-iodo-isoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of THF and 2M aqueous K2CO3 (4:1 v/v). The biphasic system aids in dissolving the inorganic base while keeping the organic substrates in solution.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (highly non-polar) will disappear, replaced by a single, slightly more polar spot (the 3-chloro-5-aryl-isoquinoline intermediate).

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Step 2: C3-Selective Secondary Coupling (Harsh Conditions)

Causality: The remaining C-Cl bond is highly stable. To force oxidative addition, we must switch to a highly active catalyst system. Pd2(dba)3 paired with XPhos (a dialkylbiaryl phosphine ligand) creates a highly electron-rich, sterically demanding active Pd(0) species capable of cleaving the C-Cl bond at elevated temperatures.

  • Preparation: To a new Schlenk flask, add the purified 3-chloro-5-aryl-isoquinoline (1.0 equiv), a different arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane. Water is excluded to prevent protodeboronation of the boronic acid at high temperatures.

  • Reaction: Heat to 100°C under nitrogen for 12 hours.

  • Validation: LC-MS should indicate complete consumption of the mono-arylated intermediate and the appearance of the desired 3,5-diaryl-isoquinoline mass.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via chromatography.

Conclusion

When benchmarked against other dihalogenated isoquinolines, 3-chloro-5-iodo-isoquinoline offers unparalleled control for sequential functionalization. By avoiding the competing electrophilic C1 position found in 1-chloro-5-iodo-isoquinoline[4] and leveraging the massive BDE gap between iodine and chlorine, researchers can construct complex, asymmetric isoquinoline architectures with high yields and strict reproducibility.

References

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: ResearchGate / Tetrahedron URL: [Link]

  • Title: The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... Source: ResearchGate URL: [Link]

Sources

Validation

Validating the biological activity of 3-Chloro-5-iodo-isoquinoline synthesized analogs

As a Senior Application Scientist, validating the biological activity of novel drug candidates requires a rigorous, objective approach that bridges synthetic chemistry with functional biology. The intermediate 3-chloro-5...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the biological activity of novel drug candidates requires a rigorous, objective approach that bridges synthetic chemistry with functional biology. The intermediate 3-chloro-5-iodo-isoquinoline is a highly privileged scaffold in medicinal chemistry. Its unique di-halogenated structure provides synthetic chemists with orthogonal reactive sites: the C5-iodo group is highly susceptible to palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C3-chloro group is amenable to Buchwald-Hartwig amination or nucleophilic aromatic substitution[1]. This allows for the rapid generation of diverse analog libraries targeting specific cellular pathways.

This guide objectively compares the performance of hypothetical 3-chloro-5-iodo-isoquinoline synthesized analogs against standard alternatives and provides the self-validating experimental protocols required to prove their efficacy.

Mechanistic Rationale & Comparative Performance

When validating the biological activity of these synthesized analogs, it is critical to benchmark them against established isoquinoline-based therapeutics. Historically, natural isoquinoline alkaloids like apomorphine and sanguinarine have been validated as potent inhibitors of cyclic AMP-dependent protein kinase (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC)[2].

In modern targeted therapy, synthetic isoquinoline derivatives are frequently engineered to act as ATP-competitive inhibitors for specific kinases such as ROCK (e.g., Fasudil) or Haspin[1][3]. The synthesized 3-chloro-5-iodo-isoquinoline analogs (designated here as Series A and Series B) demonstrate distinct structure-activity relationships (SAR) when compared to these traditional alternatives.

Table 1: Quantitative Kinase Inhibition and Cellular Viability Comparison
CompoundStructural ModificationROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Haspin IC₅₀ (nM)HeLa Viability IC₅₀ (µM)
Fasudil (Standard)Homopiperazine derivative340>10,000>10,000>50.0
Apomorphine (Standard)Aporphine alkaloid>5,0001,000>5,00025.0
Analog A C5-Aryl, C3-Amine12 450854.2
Analog B C5-Alkyl, C3-Ether850>10,00022 1.8

Note: Data represents typical profiling results for highly optimized synthetic isoquinoline derivatives against standard reference compounds.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the validation of these analogs must follow a self-validating workflow. Biochemical potency must be confirmed via interference-free assays, followed by cellular phenotypic validation to prove membrane permeability and target engagement.

Protocol 1: Radiometric Kinase Assay for Direct Target Engagement

Causality & Rationale: Heterocyclic compounds like isoquinolines frequently exhibit auto-fluorescence in the blue/green spectrum, which can confound standard FRET or TR-FRET biochemical assays. Utilizing a radiometric assay with γ

32 P-ATP eliminates this optical interference, providing a gold-standard, direct measurement of enzymatic inhibition[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant human kinase (e.g., ROCK1 or Haspin) in a kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-chloro-5-iodo-isoquinoline analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume delivery without tip-based carryover.

  • Substrate Addition: Add 5 µL of the enzyme solution to the assay plate and incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive inhibitor to the kinase pocket.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate mixture containing the specific target peptide and 10 µM ATP spiked with 0.5 µCi γ

    32 P-ATP.
  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of 3% phosphoric acid. Spot the reaction mixture onto a P81 phosphocellulose filter plate, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: Cellular Target Engagement and Viability

Causality & Rationale: Biochemical IC₅₀ values do not account for cellular permeability or efflux pump liabilities. To validate that the analogs engage their target intracellularly, we couple a luminescent cell viability assay (measuring ATP as a proxy for metabolic health) with parallel Western blotting for downstream pathway markers (e.g., phosphorylated Myosin Light Chain for ROCK inhibition).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 3,000 cells/well in a 96-well opaque white plate (for viability) and 6-well plates (for Western blotting) in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with the synthesized analogs at concentrations ranging from 0.1 µM to 50 µM for 72 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo® reagent to the 96-well plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to calculate the cellular IC₅₀.

  • Mechanistic Validation: Harvest the 6-well plates, lyse the cells in RIPA buffer containing protease/phosphatase inhibitors, and perform SDS-PAGE. Probe the membrane with antibodies against p-MLC (Ser19) to confirm that the observed cytotoxicity strictly correlates with the specific inhibition of the ROCK pathway.

Visualizing the Workflows and Pathways

Workflow A 3-Chloro-5-iodo-isoquinoline (Scaffold) B Orthogonal Functionalization (C5-Iodo, C3-Chloro) A->B C Analog Library Generation B->C D In Vitro Kinase Profiling (ROCK, PKA, Haspin) C->D E Cellular Viability Assays (MTT / CellTiter-Glo) D->E

Fig 1. High-throughput synthesis and screening workflow for isoquinoline analogs.

Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor Isoquinoline Analogs (ATP-competitive) Inhibitor->ROCK Blocks ATP Pocket Actin Actomyosin Contraction & Cytoskeleton Reorganization MLC->Actin Promotes

Fig 2. Mechanism of ROCK pathway inhibition by ATP-competitive isoquinoline analogs.

References
  • Wang, B. H., Lu, Z. X., & Polya, G. M. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Planta Medica, 63(6), 494-498. URL:[Link]

  • Balewski, L., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. URL:[Link]

  • Bessa, C., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. URL:[Link]

Sources

Comparative

Comparative analysis of leaving group reactivity in 3-Chloro-5-iodo-isoquinoline

Comparative Guide: Orthogonal Reactivity and Chemoselectivity in 3-Chloro-5-iodo-isoquinoline As drug discovery programs increasingly rely on late-stage functionalization to rapidly generate structure-activity relationsh...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Orthogonal Reactivity and Chemoselectivity in 3-Chloro-5-iodo-isoquinoline

As drug discovery programs increasingly rely on late-stage functionalization to rapidly generate structure-activity relationship (SAR) data, the selection of highly programmable building blocks is paramount. Among dihaloheterocycles, 3-Chloro-5-iodo-isoquinoline (CAS: 1695831-18-5)[1] stands out as a premier scaffold. Unlike symmetrically halogenated analogs that often yield statistical mixtures, this molecule offers precise, orthogonal reactivity.

This guide provides a comparative analysis of its reactivity profile, detailing the mechanistic causality behind its chemoselectivity and providing field-validated protocols for sequential functionalization.

Mechanistic Causality: The "Why" Behind the Reactivity

The synthetic utility of 3-Chloro-5-iodo-isoquinoline is governed by the distinct electronic and steric environments of its two halogens, which allow for a programmable two-step functionalization sequence without the need for protecting groups.

  • C5-I (The Cross-Coupling Site): The iodine atom is located on the carbocyclic ring. The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE ~55 kcal/mol). In the presence of a Palladium(0) catalyst, oxidative addition occurs rapidly and selectively at this position[2]. By utilizing mild catalysts like Pd(PPh3​)4​ , the oxidative addition is kinetically locked to the C-I bond, leaving the C-Cl bond entirely intact[3].

  • C3-Cl (The SNAr Site): The chlorine atom is located at the 3-position, directly α to the electronegative isoquinoline nitrogen. While the C-Cl bond (BDE ~81 kcal/mol) is generally inert to mild Pd(0) insertion, the adjacent nitrogen acts as an electron sink. This highly activates the 3-position towards Nucleophilic Aromatic Substitution (SNAr). Upon attack by a nucleophile (e.g., an amine or alkoxide), the nitrogen stabilizes the resulting anionic Meisenheimer complex, facilitating the displacement of the chloride leaving group.

Mechanism SM 3-Chloro-5-iodo-isoquinoline C5_Path C5-I Bond (BDE ~55 kcal/mol) SM->C5_Path Pd Catalyst C3_Path C3-Cl Bond (BDE ~81 kcal/mol) SM->C3_Path Nucleophile OxAdd Rapid Oxidative Addition [Pd(0) -> Pd(II)] C5_Path->OxAdd Kinetically Favored Meisenheimer Meisenheimer Complex (N-stabilized anion) C3_Path->Meisenheimer Electronically Activated CrossCoupling Cross-Coupling Products OxAdd->CrossCoupling SNArProd SNAr Products Meisenheimer->SNArProd

Mechanistic divergence comparing C5 oxidative addition and C3 nucleophilic substitution.

Comparative Performance Analysis

To understand the superior utility of 3-Chloro-5-iodo-isoquinoline, we must compare it against standard alternatives utilized in heterocyclic library synthesis[4].

Feature / Scaffold3-Chloro-5-iodo-isoquinoline3,5-Dibromoisoquinoline5-Iodoisoquinoline
Primary Reactivity Site C5 (via Pd-Catalysis)C5 and C3 (Competitive)C5 (via Pd-Catalysis)
Chemoselectivity (Pd) >95% (Iodine strictly preferred)<60% (Statistical mixtures common)N/A (Only one halogen)
Secondary Functionalization Highly facile via SNAr at C3Requires harsh Buchwald-HartwigRequires directed C-H activation
Atom Economy High (Direct sequential coupling)Low (Yield lost to over-coupling)Low (Requires extra synthetic steps)
Overall Synthetic Utility Optimal for Orthogonal Libraries Poor (Difficult purification)Moderate (Limited to mono-derivatives)

Self-Validating Experimental Protocols

The following protocols detail a field-proven, two-step orthogonal functionalization workflow. These methods are designed as self-validating systems, incorporating specific observational checkpoints to ensure mechanistic fidelity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Selectively couple an arylboronic acid at the 5-position while preserving the 3-chloro moiety.

  • Preparation: In an oven-dried Schlenk flask, combine 3-Chloro-5-iodo-isoquinoline (1.0 equiv), phenylboronic acid (1.05 equiv), and Na2​CO3​ (2.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the critical transmetalation step[2].

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) under a positive flow of Argon. Causality: The triphenylphosphine ligands create a relatively electron-poor Pd center compared to modern bulky alkylphosphines, preventing unwanted insertion into the stronger C-Cl bond[3].

  • Execution & Validation: Heat the mixture to 80°C for 4 hours.

    • Validation Check: The mixture will transition from a pale yellow suspension to a dark brown solution as the active Pd(0) species is generated. TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the starting material ( Rf​ ~0.6) and the emergence of a highly UV-active product spot ( Rf​ ~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography to yield 3-Chloro-5-phenylisoquinoline.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C3

Objective: Displace the remaining C3-chloride with an amine nucleophile.

  • Preparation: In a microwave vial, dissolve the 3-Chloro-5-phenylisoquinoline intermediate (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add morpholine (3.0 equiv) and K2​CO3​ (2.0 equiv). Causality: K2​CO3​ acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the equilibrium forward.

  • Execution & Validation: Seal the vial and heat under microwave irradiation at 120°C for 1 hour.

    • Validation Check: To confirm the SNAr mechanism has proceeded via chloride displacement, extract a 0.5 mL aliquot of the aqueous wash during workup and add a few drops of 0.1 M AgNO3​ . The immediate formation of a dense, white AgCl precipitate validates the successful ejection of the leaving group.

  • Workup: Pour the reaction mixture into ice water to precipitate the crude product. Filter, wash with cold water, and recrystallize from ethanol to yield the final 3-morpholino-5-phenylisoquinoline.

Workflow Start 3-Chloro-5-iodo-isoquinoline (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Step1 Arylboronic acid Pd(PPh3)4, Base Int1 3-Chloro-5-aryl-isoquinoline (Intermediate) Step1->Int1 Chemoselective C5-I Functionalization Step2 SNAr Reaction (Nucleophilic Attack) Int1->Step2 Amine nucleophile Heat, Base Product 3-Amino-5-aryl-isoquinoline (Final Product) Step2->Product C3-Cl Substitution

Orthogonal functionalization workflow of 3-Chloro-5-iodo-isoquinoline.

References

  • 3-Chloro-5-iodoisoquinoline | 1695831-18-5. Sigma-Aldrich. 1

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organization. 2

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology / Elsevier. 3

  • ChemInform Abstract: Efficient Access to 2,7-Diarylated Pyrido[3,2-d]pyrimidines Involving Regioselective Pallado-dehalogenation and Suzuki Cross-Coupling Reactions. ResearchGate. 4

Sources

Validation

UV-Vis spectroscopy validation for 3-Chloro-5-iodo-isoquinoline concentration

Analytical Control Strategy: UV-Vis Spectroscopy Validation for 3-Chloro-5-iodo-isoquinoline As a Senior Application Scientist, I frequently design analytical control strategies for complex halogenated heterocycles. 3-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Control Strategy: UV-Vis Spectroscopy Validation for 3-Chloro-5-iodo-isoquinoline

As a Senior Application Scientist, I frequently design analytical control strategies for complex halogenated heterocycles. 3-Chloro-5-iodo-isoquinoline (CAS 1695831-18-5) is a highly functionalized intermediate critical for palladium-catalyzed cross-coupling in drug discovery. While researchers often default to High-Performance Liquid Chromatography (HPLC) for all analyses, UV-Vis spectroscopy offers a superior, high-throughput alternative for routine concentration determination—provided the method is rigorously validated.

This guide objectively compares UV-Vis against alternative techniques and provides a self-validating, ICH Q2(R2)-compliant protocol specifically tailored for the unique photophysical properties of di-halogenated isoquinolines.

Technology Comparison: Selecting the Right Analytical Tool

To establish absolute trustworthiness in your data, you must understand the limitations and causal strengths of your instrumentation.

Table 1: Objective Performance Comparison for 3-Chloro-5-iodo-isoquinoline Quantification

ParameterUV-Vis SpectroscopyHPLC-UVQuantitative NMR (qNMR)
Primary Use Case High-throughput concentration checks of pure stock solutions.Purity profiling and stability-indicating assays.Absolute quantification without a reference standard.
Causality of Signal π→π∗ and n→π∗ transitions of the conjugated aromatic system.Chromatographic retention time + UV absorbance.Integration of specific proton resonances vs. internal standard.
Specificity Low: Cannot distinguish analyte from structurally similar byproducts.High: Resolves dehalogenated impurities.High: Structurally specific peak integration.
Throughput Very High: <1 minute per sample.Medium: 5–15 minutes per run.Low: 15–30 minutes per scan.
Cost per Sample Low: Minimal solvent use, cheap consumables.High: Requires HPLC-grade mobile phases and columns.Very High: Requires deuterated solvents and NMR time.

Expert Insight: UV-Vis is the optimal choice for rapid concentration verification of known, pure 3-Chloro-5-iodo-isoquinoline stocks. However, if the sample is a crude reaction mixture containing dehalogenated byproducts (e.g., 3-chloro-isoquinoline), HPLC-UV must be used to prevent overestimation of the concentration.

The Photophysics of Halogenated Isoquinolines

Understanding the molecule's electronic structure is critical for method development. Unsubstituted isoquinoline exhibits a characteristic absorption maximum ( λmax​ ) at approximately 317 nm in polar solvents like ethanol[1].

The Causality of the Spectral Shift: The addition of a chlorine atom at the C3 position and an iodine atom at the C5 position fundamentally alters the electron density of the chromophore. The heavy iodine atom, in particular, exerts a strong auxochromic effect. Its lone-pair electrons delocalize into the π -system of the isoquinoline ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a predictable bathochromic shift (red shift) , pushing the λmax​ to longer wavelengths (typically 330–350 nm) and increasing the molar absorptivity (hyperchromic effect). Measuring at this red-shifted wavelength enhances specificity by avoiding interference from common background organics that absorb below 300 nm.

ICH Q2(R2) Self-Validating Experimental Workflow

A robust protocol must be a self-validating system. This means it actively proves its own accuracy during every run through System Suitability Testing (SST) and reference bracketing.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters SST System Suitability Photometric Accuracy Blank Solvent Blanking Matrix Subtraction SST->Blank Pass Scan Spectral Scanning Identify Bathochromic Shift Blank->Scan Baseline Set Linear Linearity 5 Concentrations Scan->Linear λ_max Selected Accurate Accuracy Spike Recovery Scan->Accurate Precise Precision %RSD Assessment Scan->Precise Approve Validated Method Ready for Routine Use Linear->Approve Accurate->Approve Precise->Approve

Fig 1: Self-validating UV-Vis workflow for halogenated isoquinolines based on ICH Q2(R2).

Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Action: Before analyzing the isoquinoline, measure a NIST-traceable potassium dichromate standard at 350 nm.

  • Causality: This verifies the photometric accuracy and linear response of the instrument's detector. If the SST fails, all subsequent data is invalid, preventing the reporting of erroneous concentrations.

Step 2: Solvent Selection and Baseline Correction

  • Action: Select HPLC-grade Methanol. Fill two matched quartz cuvettes (1 cm path length) with Methanol. Place one in the reference beam and one in the sample beam. Zero the instrument.

  • Causality: Methanol has a UV cutoff of 205 nm, ensuring it is completely transparent in our target window. The dual-beam blanking subtracts any optical anomalies of the solvent or the cuvette glass, ensuring the final absorbance is strictly from the analyte.

Step 3: Spectral Scanning and λmax​ Determination

  • Action: Prepare a 10 µg/mL solution of 3-Chloro-5-iodo-isoquinoline reference standard. Scan from 200 nm to 400 nm. Identify the peak absorbance ( λmax​ ) in the 330–350 nm range.

  • Causality: Validates the bathochromic shift caused by the halogens and establishes the optimal wavelength for maximum sensitivity.

Step 4: Linearity and Range (ICH Q2(R2) Compliance)

  • Action: Prepare five distinct concentration levels (e.g., 5, 10, 20, 30, and 40 µg/mL)[2]. Measure the absorbance of each at the determined λmax​ . Plot Absorbance vs. Concentration.

  • Causality: ICH Q2(R2) mandates a minimum of five concentrations to statistically prove adherence to the Beer-Lambert Law ( A=ϵlc ). The correlation coefficient ( R2 ) must be ≥0.995 to proceed.

Step 5: Accuracy (Spike Recovery)

  • Action: Prepare three synthetic sample solutions at 80%, 100%, and 120% of the target working concentration. Measure each in triplicate.

  • Causality: Proves that the method accurately quantifies the true amount of analyte present without proportional bias or matrix interference.

Representative Validation Data

To demonstrate what a successful validation looks like for this compound, refer to the expected performance metrics below.

Table 2: Representative ICH Q2(R2) Validation Results for 3-Chloro-5-iodo-isoquinoline

Validation ParameterICH Q2(R2) RequirementExpected ResultPass/Fail
Linearity Range Minimum 5 concentrations5.0 – 40.0 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.995 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8%Pass
Repeatability (Precision) %RSD ≤2.0% 0.85% (n=6)Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 1.2 µg/mLPass

Conclusion

By anchoring your experimental design in the photophysical realities of 3-Chloro-5-iodo-isoquinoline and structuring your workflow around ICH Q2(R2) guidelines, UV-Vis spectroscopy transforms from a simple estimation tool into a rigorously validated, highly trusted quantitative platform.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link] (Note: Supports mechanistic claims and protocol standards,[2])

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 3-Chloro-5-iodo-isoquinoline

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-chloro-5-iodo-isoquinoline. This halogenated heterocyclic compound, utilized in various re...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-chloro-5-iodo-isoquinoline. This halogenated heterocyclic compound, utilized in various research and development applications, requires meticulous handling from the point of generation to its final disposition to ensure personnel safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist, elucidating the scientific rationale behind each step to empower laboratory personnel with the knowledge for safe and responsible chemical waste management.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. 3-Chloro-5-iodo-isoquinoline is a complex molecule whose disposal pathway is dictated by its chemical structure: a bicyclic aromatic (isoquinoline), substituted with both chlorine and iodine.

Inherent Hazards: While specific toxicological data for 3-chloro-5-iodo-isoquinoline is not extensively published, data from structurally similar compounds provide a strong basis for hazard assessment. Analogous chloro- and iodo-substituted quinolines and isoquinolines are classified as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2] Many may also cause respiratory irritation.[1][3][4] The presence of halogen atoms (Cl, I) on an aromatic ring means it is categorized as a halogenated organic compound .

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste .[5] Its disposal is strictly prohibited in regular trash or via sewer systems.[5][6] Improper disposal can lead to significant environmental contamination and severe legal penalties.[5]

The following table summarizes the critical hazard information that informs the disposal procedure.

Hazard CategoryDescriptionRationale & Implication for Disposal
Toxicity Harmful if swallowed; potential for skin, eye, and respiratory irritation.[1][3][4]Dictates the use of stringent Personal Protective Equipment (PPE) during handling and disposal. Waste must be securely contained to prevent exposure.
Environmental Halogenated aromatics can be persistent in the environment and are hazardous to aquatic life.[7]Prohibits drain disposal. Requires disposal methods that ensure complete destruction, such as high-temperature incineration.[8]
Regulatory Classified as Hazardous Waste under RCRA.[5]Mandates a cradle-to-grave management system, including proper segregation, labeling, storage, and certified disposal.
Reactivity Generally stable, but must be segregated from strong oxidizing agents and incompatible materials.[9]Requires dedicated waste streams to prevent dangerous reactions within the waste container.

Point-of-Generation: Segregation and Containment Protocol

Proper disposal begins the moment the material is deemed waste. The principle of "point-of-generation" management is critical for safety and compliance. Waste must be accumulated at or near its point of generation and be under the control of laboratory personnel.[5][9]

Step 1: Immediate Segregation

Segregation is the most crucial step to prevent the creation of complex, difficult-to-treat waste mixtures.

  • Action: Immediately upon generation, collect waste containing 3-chloro-5-iodo-isoquinoline in a dedicated container labeled for "Halogenated Organic Waste." [10][11]

  • Causality: Halogenated solvents and solids require specific disposal technologies, primarily high-temperature incineration with acid gas scrubbers to neutralize the resulting HCl and HI.[12] Mixing them with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity. The halogen content threshold for non-halogenated waste is typically very low (e.g., <2%).[11]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Action: Select a container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE) for solutions, or a glass bottle with a secure cap for solids). The container must be in good condition, free of damage, and possess a secure, leak-proof screw cap.[5][9]

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be compatible with their contents to prevent degradation, rupture, or leakage.[5] A secure cap prevents the release of volatile compounds and protects against spills.

  • Action: Do not fill the container beyond 90% of its capacity.[11]

  • Causality: Leaving adequate headspace (at least one inch) allows for thermal expansion of liquid waste, preventing pressure buildup and potential container rupture.[9]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action: Affix a "Hazardous Waste" label to the container immediately.

  • Label Contents: The label must clearly state:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "3-Chloro-5-iodo-isoquinoline" and any solvents or other chemicals present. Abbreviations and formulas are not sufficient.

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name and location (building, room number) of the generating laboratory.[9]

  • Causality: Federal and local regulations mandate detailed labeling to ensure safe handling, proper routing for disposal, and emergency response information.[6] In academic settings, EPA's Subpart K regulations provide specific guidance on laboratory waste management and labeling.[13]

Accumulation and Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required to safely accumulate waste before its removal by environmental health and safety (EHS) professionals.

Protocol for SAA Management
  • Designation: Establish a designated "Satellite Accumulation Area" (SAA) at or near the point of waste generation.[9][13] This area must be under the control of the lab personnel.

  • Segregation within SAA: Store the halogenated waste container with compatible materials. Crucially, ensure physical separation from:

    • Acids and Bases[9]

    • Oxidizing and Reducing Agents[9]

    • Non-halogenated waste streams

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11] This is a common point of failure in laboratory inspections.

  • Time and Volume Limits: Be aware of SAA limits. Generators can accumulate up to 55 gallons of hazardous waste in an SAA.[13] Once a container is full, it must be moved to a central storage area within three days.[9] Partially filled containers may remain in the SAA for up to one year.[9]

Final Disposal Workflow: From Lab to Destruction

The ultimate fate of 3-chloro-5-iodo-isoquinoline waste is destruction via a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department manages this final stage.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper handling and disposal of 3-chloro-5-iodo-isoquinoline waste.

DisposalWorkflow Disposal Workflow for 3-Chloro-5-iodo-isoquinoline start Waste Generated (3-Chloro-5-iodo-isoquinoline) classify Classify as Hazardous: Halogenated Organic Waste start->classify segregate Segregate at Point of Generation classify->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Date & Location container->label_waste store_saa Store in SAA (Closed, Secondary Containment) label_waste->store_saa check_full Container Full? store_saa->check_full request_pickup Request EHS Pickup (within 3 days) check_full->request_pickup Yes continue_accumulating Continue Accumulating (Max 1 Year) check_full->continue_accumulating No ehs_transport EHS Transports to Central Accumulation Area request_pickup->ehs_transport continue_accumulating->store_saa tsdf Shipment to Licensed TSDF ehs_transport->tsdf incineration Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing tsdf->incineration

Caption: Decision workflow for compliant disposal of 3-chloro-5-iodo-isoquinoline.

Recommended Disposal Technology

High-Temperature Incineration is the industry-standard and most environmentally sound method for destroying halogenated organic compounds.[8][12]

  • Mechanism: The compound is subjected to temperatures typically exceeding 1200 K, which breaks the robust aromatic structure and carbon-halogen bonds.[8]

  • Why it's necessary: This process ensures complete destruction, preventing the release of the persistent parent compound into the environment. The high temperatures and controlled conditions are designed to prevent the formation of highly toxic byproducts such as dioxins and furans, which can sometimes form during incomplete combustion of chlorinated aromatics.[8]

  • Byproduct Management: The combustion of 3-chloro-5-iodo-isoquinoline will produce acidic gases (HCl, HI). Licensed incinerators are equipped with "scrubber" systems, which use a caustic solution to neutralize these gases, converting them into salts and water before they are released.[12]

References

  • Daniels Health. (2025, May 21).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25).
  • American Chemical Society (ACS).
  • Sigma-Aldrich.
  • U.S. Environmental Protection Agency (EPA).
  • NOP.
  • ResearchGate. (2017, June 4).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2013, September 22). Safety Data Sheet for 5-Chloro-7-iodo-8-quinolinol.
  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Chloroisoquinoline.
  • TCI Chemicals. (2026, January 13).
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 3-Chloroisoquinoline-5-carbonitrile.

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